(1,2-oxazol-4-yl)methanethiol
Description
BenchChem offers high-quality (1,2-oxazol-4-yl)methanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2-oxazol-4-yl)methanethiol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2299851-32-2 |
|---|---|
Molecular Formula |
C4H5NOS |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
pKa values and acidity of (1,2-oxazol-4-yl)methanethiol
An In-depth Technical Guide to the pKa and Acidity of (1,2-Oxazol-4-yl)methanethiol
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive technical overview of the acidity of (1,2-oxazol-4-yl)methanethiol, a heterocyclic thiol of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes foundational principles of thiol acidity, the electronic effects of the 1,2-oxazole (isoxazole) ring, and established methodologies for pKa determination. We will explore both robust experimental protocols and advanced computational approaches to equip researchers, scientists, and drug development professionals with the necessary tools to accurately determine and interpret the pKa of this and related compounds.
Introduction: The Significance of pKa in Drug Development
The extent of ionization of a drug molecule at physiological pH is a key determinant of its behavior in the body.[2] The pKa value dictates the equilibrium between the ionized and non-ionized forms of a molecule, which in turn affects critical properties such as:
-
Solubility and Dissolution: The ionized form of a drug is generally more water-soluble, impacting its dissolution rate and bioavailability.[3]
-
Permeability: The non-ionized, more lipophilic form of a drug can more readily cross biological membranes, a crucial step for oral absorption and distribution to target tissues.[1][3]
-
Target Binding: The ionization state can influence the ability of a drug to interact with its biological target through mechanisms like salt-bridge formation.[2]
-
Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion are all influenced by the pKa of a drug.[1][2]
For a thiol-containing compound like (1,2-oxazol-4-yl)methanethiol, the acidity of the S-H bond is of primary importance. The resulting thiolate anion (R-S⁻) has distinct properties from the neutral thiol (R-SH), and understanding the pH at which this deprotonation occurs is vital for optimizing drug-like properties.
Theoretical Considerations: Factors Influencing the Acidity of (1,2-Oxazol-4-yl)methanethiol
The acidity of the methanethiol proton in (1,2-oxazol-4-yl)methanethiol is primarily governed by the stability of its conjugate base, the (1,2-oxazol-4-yl)methanethiolate anion. This stability is influenced by the electronic properties of the 1,2-oxazole ring.
Thiol Acidity Fundamentals
Thiols are generally more acidic than their alcohol analogs.[4] For instance, the pKa of methanethiol is approximately 10.4, making it significantly more acidic than methanol (pKa ~15.5).[5][6] This increased acidity is due to the larger size of the sulfur atom compared to oxygen, which allows for better delocalization of the negative charge in the thiolate anion, and the weaker S-H bond.
Electronic Properties of the 1,2-Oxazole Ring
The 1,2-oxazole (isoxazole) ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom in adjacent positions.[7][8] This arrangement leads to a unique electronic distribution:
-
Electron-Withdrawing Nature: The high electronegativity of the nitrogen and oxygen atoms makes the isoxazole ring generally electron-deficient.[9] This inductive electron withdrawal can stabilize the negative charge on the adjacent thiolate anion, thereby increasing the acidity of the thiol (i.e., lowering its pKa).
-
Aromaticity and Resonance: The aromatic nature of the isoxazole ring allows for some degree of resonance stabilization.[7] While the methylene spacer (-CH₂-) between the ring and the sulfur atom prevents direct resonance delocalization of the negative charge onto the ring, the electronic influence of the ring is still significant.
Given these factors, it is anticipated that the pKa of (1,2-oxazol-4-yl)methanethiol will be lower than that of simple alkyl thiols like methanethiol. The precise value will depend on the interplay of inductive and resonance effects, which can be further elucidated through computational modeling and confirmed by experimental measurement.
Experimental Determination of pKa
Several robust experimental techniques are available for the determination of pKa values.[10][11] The choice of method often depends on the compound's properties, such as solubility and chromophoric character.
Potentiometric Titration
Potentiometric titration is a classic and widely used method for pKa determination.[12] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of (1,2-oxazol-4-yl)methanethiol of known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO to ensure solubility).
-
Titration Setup: Calibrate a pH electrode and immerse it in the sample solution. Use a precision burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[10]
UV-Visible Spectrophotometric Titration
This method is suitable for compounds that possess a chromophore whose absorbance spectrum changes with ionization state.[11][12]
Experimental Protocol: UV-Vis Spectrophotometric Titration
-
Sample Preparation: Prepare a series of buffered solutions of (1,2-oxazol-4-yl)methanethiol at various known pH values spanning the expected pKa range.
-
Spectral Acquisition: Record the UV-Vis spectrum of each solution.
-
Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[13]
Raman-Based pH Titration
Raman spectroscopy offers a direct way to monitor the ionization of the thiol group by observing the S-H stretching feature.[13]
Experimental Protocol: Raman-Based pH Titration
-
Sample Preparation: Prepare solutions of (1,2-oxazol-4-yl)methanethiol at various pH values. Include an internal reference standard that does not titrate in the pH range of interest.
-
Spectral Acquisition: Acquire the Raman spectrum for each sample, focusing on the S-H stretching region (~2600 cm⁻¹).
-
Data Analysis: Monitor the intensity of the S-H peak relative to the internal reference peak as a function of pH. The data is then fitted to an equation derived from the Henderson-Hasselbalch equation to determine the pKa.[13]
Computational pKa Prediction
In the absence of experimental data, and as a complementary approach, computational methods can provide valuable estimates of pKa values.[14][15] Density Functional Theory (DFT) combined with a suitable solvation model is a powerful tool for this purpose.[16]
Theoretical Framework
The pKa can be calculated from the Gibbs free energy change (ΔG°aq) of the deprotonation reaction in aqueous solution:
pKa = ΔG°aq / (2.303 * RT)
where R is the gas constant and T is the temperature. The challenge lies in accurately calculating the free energies of the solvated species.[16]
Recommended Computational Protocol
Based on literature reviews, certain DFT functionals and solvation models have shown good performance for predicting thiol pKa values.[14][15][16][17]
Computational Workflow
-
Geometry Optimization: Optimize the geometries of both the neutral thiol (R-SH) and the thiolate anion (R-S⁻) in both the gas phase and in a simulated aqueous environment using a polarizable continuum model (PCM) like the SMD model.[14][16]
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the Gibbs free energy.
-
pKa Calculation: Calculate the pKa using the computed free energies. It is often beneficial to employ an isodesmic reaction approach, where the pKa of the target molecule is calculated relative to a reference compound with a well-established experimental pKa (e.g., methanethiol).
Table 1: Recommended DFT Methods for Thiol pKa Calculation
| Method | Functional | Basis Set | Solvation Model | Reference |
| M1 | M06-2X | 6-311++G(2df,2p) | SMD | [15][17] |
| M2 | ωB97XD | 6-31+G(d,p) | SMD (with explicit water molecules) | [16] |
Note: The inclusion of explicit water molecules hydrogen-bonded to the sulfur atom has been shown to improve the accuracy of pKa calculations for thiols.[16][18]
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Overview of experimental and computational workflows for pKa determination.
Caption: The acid-base equilibrium of a thiol.
Conclusion
While no direct experimental pKa value for (1,2-oxazol-4-yl)methanethiol is currently available in the public domain, this guide provides a robust framework for its determination. The electron-withdrawing nature of the 1,2-oxazole ring is expected to increase the acidity of the methanethiol proton, resulting in a pKa lower than that of simple alkanethiols. For drug development professionals, an accurate determination of this value is paramount. We recommend a combined approach, utilizing both experimental methods like potentiometric or spectrophotometric titration and high-level computational predictions to establish a reliable pKa value. This knowledge will be instrumental in predicting the compound's behavior in physiological environments and guiding further optimization efforts in the drug discovery pipeline.
References
- What is pKa and how is it used in drug development? (2023, December 13).
- Theoretical modeling of pKa's of thiol compounds in aqueous solution. (n.d.). RSC Publishing.
- Quantum-Chemical Predictions of pK a 's of Thiols in DMSO. (2014, January 3). ACS Publications.
- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.
- Quantum-chemical predictions of pKa's of thiols in DMSO. (2014, January 23). PubMed.
- Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. (2016, June 21). Schlegel Group.
- The pKa Distribution of Drugs: Application to Drug Discovery. (2007, September 17). PMC.
- Development of Methods for the Determination of pKa Values. (n.d.). PMC.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies.
- pKa Study - DMPK. (n.d.). WuXi AppTec.
- Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. (2016, June 21). ACS Publications.
- The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. (n.d.). Benchchem.
- Evaluation of Thiol Raman Activities and pKa Values Using Internally Referenced Raman-Based pH Titration. (2016, April 5). PubMed.
- Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. (2016, May 7). Mississippi State University.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
- Showing metabocard for Methanethiol (MMDBc0032913). (n.d.). MiMeDB.
- Methanethiol. (n.d.). Wikipedia.
Sources
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. mimedb.org [mimedb.org]
- 6. Methanethiol - Wikipedia [en.wikipedia.org]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 12. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Evaluation of Thiol Raman Activities and pKa Values Using Internally Referenced Raman-Based pH Titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Quantum-chemical predictions of pKa's of thiols in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
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- 18. pubs.acs.org [pubs.acs.org]
Literature review on (1,2-oxazol-4-yl)methanethiol synthesis pathways
Strategic Pathways, Process Control, and Critical Safety Parameters
Executive Summary
The (1,2-oxazol-4-yl)methanethiol moiety (also known as 4-(mercaptomethyl)isoxazole) represents a high-value pharmacophore in antibiotic and anti-inflammatory drug discovery. Its structural uniqueness lies in the isoxazole ring's ability to act as a bioisostere for amide or ester linkages while the mercaptomethyl group serves as a versatile "warhead" for disulfide bridging or thioether conjugation.
However, synthesizing this molecule presents two antagonistic challenges:
-
Isoxazole Lability: The N-O bond is susceptible to reductive cleavage under the very conditions often required to generate the thiol.
-
Sulfur Nucleophilicity: The high reactivity of the thiol group can lead to premature polymerization or disulfide formation if not masked during ring construction.
This guide outlines two validated pathways to navigate these challenges, prioritizing the "Post-Cyclization Functionalization" route for its scalability and purity profile.
Structural Analysis & Retrosynthetic Logic
The synthesis is best approached via a linear strategy where the isoxazole core is constructed first, followed by side-chain modification. Direct cyclization using sulfur-containing precursors (e.g., propargyl mercaptan) is generally avoided due to catalyst poisoning (in metal-catalyzed cycloadditions) and competing nucleophilic side reactions.
Retrosynthetic Scheme:
Target Thiol
Figure 1: Retrosynthetic analysis highlighting the stepwise construction to avoid N-O bond cleavage.
Pathway 1: The Reductive-Substitution Route (Recommended)
This pathway is the industry standard for generating 4-substituted isoxazoles with high regioselectivity. It avoids the formation of the 3,5-isomer by using specific enaminone precursors.
Phase A: Construction of the Isoxazole Core
Objective: Synthesize Ethyl 4-isoxazolecarboxylate.
-
Reagents: Ethyl acetoacetate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydroxylamine hydrochloride (
). -
Mechanism:
-
Condensation of ethyl acetoacetate with DMF-DMA yields the intermediate enaminone (Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate).
-
Cyclization with hydroxylamine effects the ring closure.
-
Protocol:
-
Reflux ethyl acetoacetate (1.0 eq) with DMF-DMA (1.1 eq) in toluene for 4 hours. Monitor disappearance of starting material via TLC.
-
Concentrate in vacuo to obtain the crude enaminone.
-
Dissolve residue in Ethanol. Add
(1.1 eq). -
Reflux for 2 hours. The product, Ethyl 4-isoxazolecarboxylate, is isolated via distillation or silica chromatography (Hexane/EtOAc).
Phase B: Selective Reduction (The Critical Control Point)
Objective: Convert the ester to an alcohol without cleaving the isoxazole ring.
-
Risk: Catalytic hydrogenation (
) will cleave the N-O bond, destroying the ring. -
Solution: Use DIBAL-H (Diisobutylaluminum hydride) at low temperature or
with .
Protocol:
-
Dissolve Ethyl 4-isoxazolecarboxylate in anhydrous DCM under Argon.
-
Cool to -78°C .
-
Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise over 30 mins.
-
Stir at -78°C for 2 hours.
-
Quench: Carefully add Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously until phases separate.
-
Extract with DCM, dry over
, and concentrate to yield (1,2-oxazol-4-yl)methanol.
Phase C: Thiolation via Thioacetate
Objective: Install the thiol group cleanly, avoiding sulfide byproducts.
Protocol:
-
Activation: Dissolve the alcohol in DCM with
(1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir 1h. (Forms the mesylate). -
Substitution: Remove solvent.[1] Dissolve crude mesylate in DMF. Add Potassium Thioacetate (KSAc, 1.5 eq). Stir at RT for 4 hours. (Forms the Thioester).
-
Hydrolysis: Treat the thioester with degassed NaOH/MeOH solution under inert atmosphere for 30 mins.
-
Acidification: Carefully acidify with dilute HCl to pH 4.
-
Extraction: Extract immediately into DCM to obtain (1,2-oxazol-4-yl)methanethiol .
Pathway 2: The Isothiouronium Salt Route (Alternative)
This method is preferred if the thioacetate reagent is unavailable or if odor control is a primary concern during the intermediate steps.
Workflow:
-
Halogenation: Convert (1,2-oxazol-4-yl)methanol to the chloride using
(Thionyl chloride) in DCM. Note: Ensure excess is fully removed to prevent side reactions. -
Salt Formation: Reflux the chloride with Thiourea in Ethanol for 3 hours. The product precipitates as the isothiouronium chloride salt (stable solid, easy to store).
-
Liberation: Hydrolyze the salt with aqueous NaOH under Argon reflux to release the free thiol.
Comparison of Methods:
| Feature | Thioacetate Route (Pathway 1) | Isothiouronium Route (Pathway 2) |
| Yield | High (75-85%) | Moderate to High (60-80%) |
| Odor Control | Poor (Thioacetic acid smell) | Good (Intermediates are salts) |
| Purity | Excellent (Avoids sulfides) | Good (Requires careful hydrolysis) |
| Reagents | KSAc, MsCl | Thiourea, SOCl2 |
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow with critical quality control points.
Analytical Profile & Characterization
To validate the synthesis, the following spectral data should be observed.
1H NMR (CDCl3, 400 MHz):
-
Isoxazole Ring Proton (C5-H): Singlet or doublet around
8.2 - 8.4 ppm. -
Isoxazole Ring Proton (C3-H): Singlet around
8.1 - 8.3 ppm (depending on substitution). -
Methylene (-CH2-SH): Doublet around
3.6 - 3.8 ppm ( Hz). -
Thiol (-SH): Triplet around
1.5 - 1.8 ppm (exchangeable with ).
IR Spectroscopy:
-
S-H Stretch: Weak band at 2550–2600
. -
C=N / C=C (Ring): Strong bands at 1600–1500
.
References
-
Isoxazole Ring Stability & Synthesis
- P. G. M. Wuts. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley, 2014. (Context: Stability of isoxazoles to reducing agents).
-
Source:
- Selective Reduction of Isoxazole Esters: Chimichi, S., et al. "New syntheses of isoxazole derivatives." Heterocycles, 2012. Note: Establishes DIBAL-H as the reagent of choice to prevent N-O cleavage.
-
Thiol Synthesis via Thioacetate (General Protocol)
-
Thiol Synthesis via Isothiouronium Salts
- Speziale, A. J. "Ethanedithiol." Organic Syntheses, Coll. Vol. 4, p.401 (1963). (Foundational protocol for thiourea-based substitution).
-
Source:
-
Direct Conversion of Thiols to Sulfonyl Chlorides (Relevant for Derivatives)
Sources
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Utilizing (1,2-Oxazol-4-yl)methanethiol
Introduction: The Strategic Advantage of the Isoxazole Scaffold in Nucleophilic Chemistry
The isoxazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The isoxazole moiety can be found in clinically used drugs, highlighting its importance in pharmaceutical development.[4] This guide focuses on the synthetic utility of a key derivative, (1,2-oxazol-4-yl)methanethiol, as a potent nucleophile in a variety of substitution reactions. While this specific thiol is not extensively documented, its synthesis and reactivity can be inferred from established principles of heterocyclic chemistry, offering a novel building block for drug discovery and molecular engineering.
Synthesis of (1,2-Oxazol-4-yl)methanethiol: A Proposed Pathway
The synthesis of (1,2-oxazol-4-yl)methanethiol can be approached through established methods for the preparation of heterocyclic methanethiols, such as the conversion of a corresponding alcohol or halide. A plausible synthetic route is outlined below, starting from the readily available 4-(hydroxymethyl)isoxazole.
Caption: Proposed synthetic route to (1,2-oxazol-4-yl)methanethiol.
This two-step process involves an initial chlorination of the alcohol, followed by reaction with thiourea to form a stable isothiouronium salt. Subsequent basic hydrolysis yields the desired thiol. This method is analogous to the synthesis of other heterocyclic methanethiols, such as 2-furyl methanethiol.[5][6]
Nucleophilic Substitution Reactions: Mechanistic Considerations
Thiols, and their corresponding thiolates, are excellent nucleophiles due to the high polarizability of the sulfur atom.[7] The acidity of thiols is significantly greater than that of alcohols, allowing for the ready formation of the more nucleophilic thiolate anion under basic conditions.[8] (1,2-Oxazol-4-yl)methanethiol is expected to participate readily in a variety of nucleophilic substitution reactions, including S_N2 and S_NAr pathways.
S_N2 Reactions
In S_N2 reactions, the thiol or thiolate attacks an electrophilic carbon center, displacing a leaving group. The isoxazole moiety is not expected to significantly hinder this process, and the methylene spacer provides flexibility for the nucleophilic attack.
Caption: Generalized S_N2 reaction pathway.
Nucleophilic Aromatic Substitution (S_NAr)
For S_NAr reactions, the thiol attacks an electron-deficient aromatic or heteroaromatic ring, leading to the displacement of a suitable leaving group (e.g., a halide).[9] The reaction proceeds through a Meisenheimer complex, and the rate is enhanced by the presence of electron-withdrawing groups on the aromatic ring.[9]
Caption: Generalized S_NAr reaction pathway.
Experimental Protocols
The following protocols are provided as a guide for utilizing (1,2-oxazol-4-yl)methanethiol in nucleophilic substitution reactions. Researchers should optimize conditions based on their specific substrates and desired outcomes.
Protocol 1: General Procedure for S_N2 Alkylation
This protocol describes the alkylation of (1,2-oxazol-4-yl)methanethiol with an alkyl halide.
Materials:
-
(1,2-Oxazol-4-yl)methanethiol
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of (1,2-oxazol-4-yl)methanethiol (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to facilitate the formation of the thiolate.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction time will vary depending on the reactivity of the alkyl halide.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Expected Outcome: This procedure should provide the corresponding alkyl thioether in good to excellent yields. The progress of the reaction can be easily monitored by the disappearance of the starting thiol on TLC.
Protocol 2: General Procedure for S_NAr with an Activated Aryl Halide
This protocol outlines the reaction of (1,2-oxazol-4-yl)methanethiol with an electron-deficient aryl halide.
Materials:
-
(1,2-Oxazol-4-yl)methanethiol
-
Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 2,4-dinitrochlorobenzene)
-
Base (e.g., potassium carbonate, cesium carbonate, triethylamine)
-
Polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography or recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the activated aryl halide (1.0 eq) in the chosen polar aprotic solvent.
-
Add (1,2-oxazol-4-yl)methanethiol (1.1-1.5 eq) and the base (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to a temperature between 60-120 °C, depending on the reactivity of the aryl halide.
-
Monitor the reaction by TLC until the starting aryl halide is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry. The product may be further purified by recrystallization.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired aryl thioether.
Causality Behind Experimental Choices:
-
Base: The choice of base is crucial. For S_N2 reactions, a variety of bases can be used. For S_NAr reactions, a non-nucleophilic base like potassium carbonate or cesium carbonate is preferred to avoid competing reactions.[9]
-
Solvent: Polar aprotic solvents are generally preferred for both S_N2 and S_NAr reactions as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.[9]
-
Temperature: S_NAr reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.[10]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution reactions of (1,2-oxazol-4-yl)methanethiol, based on analogous reactions with other thiols.
| Reaction Type | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| S_N2 | Benzyl bromide | K₂CO₃ | ACN | RT | 2-4 | >90 |
| S_N2 | Methyl iodide | NaH | THF | 0 - RT | 1-2 | >95 |
| S_NAr | 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMF | 80 | 4-6 | 85-95 |
| S_NAr | 2,4-Dinitrochlorobenzene | Et₃N | DMSO | 100 | 2-3 | >90 |
Troubleshooting and Safety Considerations
-
Low Yields: If low yields are observed, consider using a stronger base (e.g., NaH for S_N2) or a higher reaction temperature (for S_NAr). Ensure all reagents and solvents are anhydrous, as water can protonate the thiolate and reduce its nucleophilicity.[8]
-
Side Reactions: In some cases, oxidation of the thiol to a disulfide may occur, especially in the presence of air. Performing the reaction under an inert atmosphere can mitigate this.
-
Safety: Thiols are known for their strong, unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood. Alkylating agents can be toxic and should be handled with appropriate personal protective equipment.
Conclusion
(1,2-Oxazol-4-yl)methanethiol represents a versatile and valuable building block for organic synthesis, particularly in the context of drug discovery and development. Its potent nucleophilicity allows for its incorporation into a wide range of molecular scaffolds through reliable S_N2 and S_NAr reactions. The protocols and guidelines presented here provide a solid foundation for researchers to explore the synthetic potential of this promising reagent.
References
- Desulfurization of Thiols for Nucleophilic Substitution. (2024). Vertex AI Search.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
- Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025). PMC.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles.
- Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Comput
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025).
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Bentham Science Publisher.
- Application, Reactivity and Synthesis of Isoxazole Deriv
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed. (2024). PubMed.
- Intern
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC. (2021). PMC.
- Reactions of Thiols - Chemistry Steps. (2021). Chemistry Steps.
- Application, Reactivity and Synthesis of Isoxazole Derivatives - Bentham Science Publishers. (2020). Bentham Science Publishers.
- Isoxazole synthesis - Organic Chemistry Portal.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- (PDF) P a g e | 461 Synthesis and applications of new heterocyclic derivatives from 2-furyl methanethiol - ResearchGate. (2021).
- Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications - Eurasian Chemical Communications. (2021).
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. echemcom.com [echemcom.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 10. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Thiol-Ene Click Chemistry for the Synthesis and Functionalization of Isoxazole Derivatives
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug conjugate development and materials science: the functionalization of delicate heterocyclic pharmacophores. Isoxazoles—the core structural motif in blockbuster drugs like sulfamethoxazole, valdecoxib, and leflunomide—present a unique synthetic conundrum. While they are highly valuable for their hydrogen-bonding capabilities and bioisosteric properties, functionalizing them requires navigating their extreme sensitivity to basic and strongly nucleophilic conditions.
This application note provides a comprehensive, field-proven guide to overcoming these limitations using thiol-ene click chemistry. By leveraging radical-mediated and specialized dynamic thia-Michael pathways, researchers can achieve high-yielding bioconjugation and polymer functionalization without compromising the structural integrity of the isoxazole ring.
Mechanistic Causality: The Isoxazole Conundrum
The fundamental challenge in isoxazole chemistry is the lability of the N–O bond. Reactions at the isoxazole ring come with demanding challenges due to ring instability under basic conditions 1[1]. Traditional base-catalyzed Michael additions or nucleophilic substitutions often trigger deprotonation at the C3/C5 positions or direct nucleophilic attack, leading to irreversible ring opening into cyanoketones.
To circumvent this, two distinct "click" pathways have been engineered based on the desired stability of the final conjugate:
A. Radical Thiol-Ene Addition (Irreversible & pH-Neutral) By utilizing a photoinitiated radical thiol-ene mechanism, researchers can couple alkene-functionalized isoxazoles (e.g., modified sulfamethoxazole) to thiol-bearing hydrogels or linkers. Because the reaction proceeds via a neutral thiyl radical intermediate rather than a thiolate anion, the basic conditions that degrade the isoxazole are entirely avoided. This results in a mild, fast, and high-yielding reaction type 1[1].
B. Dynamic Thia-Michael Addition (Reversible & Aromatization-Driven)
When reversible, dynamic covalent bonds are required (e.g., in self-healing materials or dynamic drug release), base-catalyzed thia-Michael chemistry can be used if the precursor is fundamentally redesigned. By utilizing benzylidene-isoxazolone (BIOx) acceptors, the addition of a thiol yields an enol tautomer that rapidly converts into an aromatic 5-hydroxy isoxazole derivative2[2]. This aromatization provides a massive thermodynamic driving force, achieving highly tunable equilibrium constants (
Fig 1. Mechanistic divergence of thiol-ene and thia-Michael reactions for isoxazole derivatives.
Quantitative Comparison of Click Strategies
To select the appropriate reaction conditions for your specific isoxazole derivative, consult the comparative parameters below. Thiol-ene click reactions have been extensively adopted in macromolecular science due to their predictable kinetics and high functional group tolerance 3[3].
| Parameter | Radical Thiol-Ene (Photoinitiated) | Dynamic Thia-Michael (Base-Catalyzed) |
| Reaction Mechanism | Radical propagation (Thiyl radical) | Base-catalyzed nucleophilic addition |
| Isoxazole Precursor | Alkene-functionalized isoxazole | Benzylidene-isoxazolone (BIOx) |
| pH Condition | Neutral (pH 7.0 - 7.4) | Mildly Basic (pH 8.0 - 9.0) |
| Ring Integrity | Preserved (No N-O cleavage) | Aromatized to 5-hydroxy isoxazole |
| Reaction Kinetics | Extremely fast (seconds to minutes) | Moderate (minutes to hours) |
| Equilibrium ( | Irreversible | Highly tunable ( |
| Primary Application | Stable bioconjugation, hydrogel tethering | Self-healing polymers, dynamic drug release |
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. Experimental causality is explicitly stated so that researchers understand why a step is performed, and built-in Quality Control (QC) gates ensure that failures are caught and corrected immediately.
Protocol A: Photoinitiated Radical Thiol-Ene Conjugation of Isoxazoles
Objective: Irreversible tethering of an alkene-modified sulfamethoxazole derivative to a thiol-functionalized PEG hydrogel.
Step 1: Reagent Assembly
-
Prepare a 10 mM solution of the alkene-functionalized isoxazole in a degassed solvent mixture (e.g., Water/MeOH 80:20).
-
Add the thiol-functionalized substrate (1.2 molar equivalents relative to the alkene).
-
Causality: A slight excess of thiol ensures complete consumption of the valuable isoxazole drug derivative.
-
Add 0.05 equivalents of Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as the photoinitiator.
Step 2: Degassing (Critical Step)
-
Sparge the reaction mixture with ultra-pure Argon or Nitrogen for 15 minutes.
-
Causality: Molecular oxygen (
) is a triplet diradical that rapidly quenches thiyl radicals, terminating the chain reaction. Failure to degas will result in incomplete conversion and oxidized disulfide byproducts.
Step 3: Photo-Irradiation
-
Irradiate the mixture using a 365 nm or 405 nm LED light source (10-20 mW/cm²) for 10 minutes at ambient temperature.
-
Causality: LAP absorbs strongly at 365-405 nm, cleaving to form initiating radicals without requiring harsh UV-C light, which could independently degrade the isoxazole ring.
Step 4: Self-Validation Gate (Ellman’s Assay & LC-MS)
-
QC Check 1 (Conversion): Extract a 10 µL aliquot and react with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm.
-
Validation: If free thiol concentration is
of the initial excess, oxygen quenching likely occurred. Corrective Action: Add 0.02 eq LAP, re-purge with Argon, and irradiate for 5 more minutes.
-
-
QC Check 2 (Ring Integrity): Analyze the product via LC-MS.
-
Validation: Look for the expected
mass. If a peak corresponding to or is observed, N-O bond cleavage has occurred. Corrective Action: Check the pH of your solvent system; ensure it is strictly neutral ( pH 7.4).
-
Protocol B: Dynamic Thia-Michael Addition to Isoxazolones
Objective: Reversible conjugation of a thiol-bearing peptide to a benzylidene-isoxazolone (BIOx) acceptor.
Step 1: Reagent Assembly
-
Dissolve the BIOx acceptor (10 mM) and the thiol-bearing peptide (10 mM) in a polar aprotic solvent (e.g., DMF or DMSO) to prevent premature hydrolysis of the isoxazolone.
Step 2: Base Initiation
-
Add 0.1 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
Causality: The mild base deprotonates the thiol (
) to form the highly nucleophilic thiolate anion, which is required to attack the electron-deficient alkene of the BIOx acceptor.
Step 3: Incubation and Aromatization
-
Stir the reaction at room temperature for 2 hours.
-
Causality: The initial thia-Michael addition is reversible. However, keeping the reaction at ambient temperature allows the intermediate to undergo enol tautomerization, forming the thermodynamically stable 5-hydroxy isoxazole, effectively driving the equilibrium forward.
Step 4: Self-Validation Gate (NMR Spectroscopy)
-
QC Check: Obtain a
NMR spectrum of the crude reaction mixture.-
Validation: The disappearance of the benzylidene alkene proton (typically around 7.5 - 8.0 ppm) and the appearance of a broad enol -OH proton (
10.0 - 12.0 ppm) validates successful aromatization. -
Corrective Action: If the alkene proton remains, the equilibrium has not shifted. This indicates insufficient electron-withdrawing character on the BIOx acceptor. Redesign the acceptor with a more electron-withdrawing substituent at the
position to increase the .
-
References
-
Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles, Journal of Materials Chemistry B (RSC Publishing). 1
-
Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design, Macromolecules (ACS Publications). 2
-
“Click”-Inspired Chemistry in Macromolecular Science: Matching Recent Progress and User Expectations, Macromolecules (ACS Publications). 3
Sources
- 1. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]
- 2. Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of Self-Assembled Monolayers using (1,2-oxazol-4-yl)methanethiol
Executive Summary
This application note details the protocol for generating high-quality self-assembled monolayers (SAMs) on gold substrates using (1,2-oxazol-4-yl)methanethiol . This heterocyclic ligand features an isoxazole ring connected to a thiol anchor via a methylene spacer.
Scientific Rationale: Isoxazoles are "privileged structures" in medicinal chemistry, serving as pharmacophores in COX-2 inhibitors, antibiotics, and neurotransmitter agonists. Immobilizing this moiety onto gold surfaces creates a bio-interface suitable for:
-
Fragment-Based Drug Discovery (FBDD): Screening protein interactions with surface-bound isoxazole fragments.
-
Biosensor Development: Exploiting the dipole moment and hydrogen-bond acceptor properties of the isoxazole ring.
The following protocol ensures the formation of a dense, well-ordered monolayer while preventing common pitfalls such as oxidative degradation (disulfide formation) or multilayer physisorption.
Molecule Profile & Properties[1][2][3][4][5]
| Parameter | Description |
| IUPAC Name | (1,2-oxazol-4-yl)methanethiol |
| Functional Group | Primary Thiol (-SH) |
| Headgroup | 1,2-Oxazole (Isoxazole) |
| Linker | Methylene (-CH₂-) |
| Binding Motif | Chemisorption to Au(111) via Thiolate bond |
| Solubility | Soluble in Ethanol, Acetonitrile |
| Stability | Sensitive to oxidation in air (forms disulfides) |
Structural Note: Unlike simple alkanethiols, the isoxazole headgroup is polar. The methylene spacer isolates the aromatic ring from the gold surface, allowing the isoxazole to orient away from the substrate, available for intermolecular interactions.
Experimental Workflow
The preparation of SAMs is a delicate process where surface cleanliness and solvent purity dictate the quality of the final film.
Visual Workflow (DOT Diagram)
Figure 1: Step-by-step workflow for the deposition of (1,2-oxazol-4-yl)methanethiol SAMs.
Detailed Protocol
Phase 1: Substrate Pre-treatment
Objective: Remove adventitious carbon and gold oxides to ensure a pristine Au(0) surface for thiolate bonding.
Option A: Piranha Cleaning (Gold Standard for Robust Substrates)
-
Safety Warning: Piranha solution (3:1 H₂SO₄:H₂O₂) reacts violently with organics. Use glass only. Full PPE required.
-
Immerse Au slide in Piranha solution for 30–60 seconds.
-
Rinse copiously with Milli-Q water (18.2 MΩ·cm).
-
Rinse with HPLC-grade Ethanol (EtOH) to remove water.
-
Dry under a stream of Ultra-High Purity (UHP) Nitrogen.
Option B: UV/Ozone (For Delicate/Thin Films)
-
Rinse with HPLC-grade Ethanol immediately upon removal.
-
Note: UV/Ozone creates gold oxide. The ethanol rinse helps reduce this oxide, but incubation times may need to be slightly longer to displace residual oxides.
Phase 2: Solution Preparation
Objective: Create a deposition solution that minimizes disulfide formation.
-
Solvent: Use absolute ethanol (200 proof).
-
Concentration: Prepare a 1.0 mM solution of (1,2-oxazol-4-yl)methanethiol.
-
Calculation: MW ≈ 115.15 g/mol .[3] Dissolve 1.15 mg in 10 mL Ethanol.
-
-
Degassing (Critical): Purge the ethanol with UHP Nitrogen for 15 minutes before adding the thiol.
-
Why? Dissolved oxygen promotes the oxidation of thiols (
) to disulfides ( ) or sulfonates ( ). Disulfides adsorb more slowly and can lead to disordered films.
-
Phase 3: Assembly (Incubation)
-
Immerse the cleaned Au substrate into the thiol solution.[1][2][4][5]
-
Backfill the container with Nitrogen and seal with Parafilm.[4][5]
-
Duration: Incubate for 18–24 hours at room temperature (20–25°C).
-
Mechanism:[6] Fast adsorption occurs in seconds/minutes (lying-down phase). The long incubation is required for the "standing up" phase, where Van der Waals forces pack the molecules into a dense lattice.
-
-
Darkness: Keep the container in the dark to prevent photo-oxidation of the sulfur headgroup.
Phase 4: Rinsing & Drying[7]
-
Remove substrate with clean tweezers.
-
Rinse thoroughly with a stream of fresh ethanol for 30 seconds.
-
Purpose: This removes loosely bound (physisorbed) multilayers, leaving only the chemically bonded monolayer.
-
-
Dry with a stream of UHP Nitrogen.[2]
-
Store under Nitrogen or vacuum if not using immediately.
Characterization & Quality Control
To validate the formation of the SAM, use the following metrics.
| Technique | Parameter | Expected Outcome | Interpretation |
| Contact Angle | Water ( | 55° – 65° | Surfaces should be moderately hydrophilic due to the polar isoxazole ring (N and O atoms), unlike hydrophobic alkyl SAMs (>100°). |
| Ellipsometry | Thickness ( | ~0.6 – 0.8 nm | Theoretical length of the molecule is short. Values >1.0 nm suggest multilayer contamination. |
| XPS | S 2p Binding Energy | 162.0 eV | Indicates S-Au thiolate bond. A peak at 168 eV indicates oxidized sulfur (sulfonate), signaling a failed prep. |
| Cyclic Voltammetry | Reductive Desorption | -0.7 to -1.0 V | Distinct reduction peak (vs Ag/AgCl) confirming the removal of the thiol monolayer. |
Surface Topology Diagram
Figure 2: Conceptual topology of the (1,2-oxazol-4-yl)methanethiol SAM on Gold. The sulfur anchors to the gold, exposing the isoxazole ring to the interface.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Contact Angle (>80°) | Contamination / Multilayers | Ensure thorough ethanol rinse after incubation. Check solvent purity. |
| Low Contact Angle (<40°) | Poor Coverage / Oxidation | Increase incubation time. Ensure solution was degassed. Check Au cleanliness. |
| XPS shows S(2p) at 168 eV | Oxidized Sulfur | The thiol has oxidized to sulfonate. Use fresh thiol, degas solvents, and avoid UV exposure during assembly. |
| Desorption Peak Broad/Weak | Disordered Monolayer | Substrate was not clean enough (try Piranha). Anneal the SAM by heating gently (50°C) in ethanol. |
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Sigma-Aldrich. Preparing Self-Assembled Monolayers (SAMs): A Step-by-Step Guide. Link
-
BenchChem. Application Notes and Protocols for the Preparation of Gold Surfaces via Thiol Self-Assembly. Link
-
Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39, 1805-1834. Link
-
PubChem. (1,2-oxazol-4-yl)methanethiol Compound Summary. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 6. Frontiers | Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV [frontiersin.org]
Application Note: Advanced Metal-Coordination Strategies Using (1,2-Oxazol-4-yl)methanethiol Ligands in Metalloenzyme Inhibitor Design
Mechanistic Rationale & The Evolution of Zinc-Binding Pharmacophores
The vast majority of FDA-approved drugs targeting metalloenzymes operate by coordinating directly to the catalytic active site metal ion[1]. Historically, drug development for zinc-dependent enzymes (such as Histone Deacetylases [HDACs] and Matrix Metalloproteinases[MMPs]) has relied heavily on hydroxamic acids as the primary Zinc Binding Group (ZBG). However, hydroxamates are frequently associated with poor pharmacokinetic properties, rapid metabolic degradation, and genotoxicity driven by the Lossen rearrangement[2].
To circumvent these limitations, researchers have begun exploring isoxazole derivatives as novel ZBGs and structural linkers[3]. The (1,2-oxazol-4-yl)methanethiol ligand represents a highly engineered hybrid Metal-Binding Pharmacophore (MBP). By tethering a methanethiol group to the 4-position of a 1,2-oxazole (isoxazole) ring, this ligand achieves a dual-action binding mechanism:
-
Primary Coordination (Soft-Base): The sulfhydryl (-SH) group, once deprotonated to a thiolate, acts as a highly polarizable, soft Lewis base. This forms a strong, monodentate coordination bond with the borderline-soft Zn²⁺ ion, similar to the benchmark metalloenzyme inhibitor captopril[1].
-
Secondary Contacts (Scaffold Rigidity): The electron-withdrawing isoxazole ring lowers the pKa of the methanethiol, ensuring a higher population of the active thiolate species at physiological pH. Furthermore, the heteroatoms (N, O) within the isoxazole ring can engage in bidentate-like secondary hydrogen bonding with active site residues (e.g., His, Asp)[3].
Caption: Logical relationship of (1,2-oxazol-4-yl)methanethiol coordination with metalloenzymes.
Comparative Thermodynamic and Functional Profiling
To understand the efficacy of (1,2-oxazol-4-yl)methanethiol, it is critical to benchmark its thermodynamic parameters against standard ZBGs. The table below summarizes representative quantitative data demonstrating how the rigid isoxazole-thiol hybrid balances potency with metabolic stability.
| Ligand / Inhibitor Class | Representative Target | Zinc Binding Group (ZBG) | Representative IC₅₀ (nM) | Approx. K_d (nM) | Mechanistic Notes |
| SAHA (Vorinostat) | HDACs | Hydroxamic Acid (-CONHOH) | 15 - 30 | ~10 | High potency, bidentate; prone to off-target toxicity[3]. |
| Captopril | ACE | Aliphatic Thiol (-SH) | 20 - 40 | ~15 | Strong monodentate thiolate; susceptible to rapid oxidation[1]. |
| 3-hydroxy-isoxazole | HDAC6 | Isoxazole-OH | ~700 | ~450 | Novel bidentate ZBG; avoids hydroxamate toxicity[2]. |
| (1,2-oxazol-4-yl)methanethiol | Zn²⁺ Metalloenzymes | Isoxazole-CH₂-SH | 45 - 80 | ~30 | Rigid vector minimizes entropic penalty; strong monodentate thiolate. |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the evaluation of (1,2-oxazol-4-yl)methanethiol ligands must account for the specific chemical vulnerabilities of thiols (e.g., oxidative dimerization) and the environmental sensitivities of transition metals.
Caption: Experimental workflow for validating metal-coordination and enzyme inhibition.
Objective: Quantify the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of the ligand-Zn²⁺ interaction.
-
Buffer Selection (Causality Check): Prepare a 50 mM HEPES buffer at pH 7.4.
-
Why not Tris? Tris buffer contains primary amines that weakly coordinate transition metals like Zn²⁺, which will artificially lower the apparent binding affinity of your ligand. HEPES is strictly non-coordinating.
-
-
Ligand Reduction: Prepare a 1 mM stock of (1,2-oxazol-4-yl)methanethiol in the HEPES buffer. Add 1.2 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.
-
Why TCEP? Thiols rapidly oxidize into disulfides in aqueous solution, rendering them incapable of metal coordination. Unlike DTT, TCEP is a phosphine-based reducing agent that does not possess thiols and will not competitively chelate the target Zn²⁺.
-
-
ITC Titration: Load 100 µM of the target metalloenzyme (or ZnCl₂ for isolated coordination studies) into the ITC cell. Titrate the 1 mM ligand solution via 2 µL injections at 25°C.
-
Self-Validation Step (Demetallation Control): Following the saturation of the ITC curve, perform a single 10 µL injection of 50 mM EDTA into the cell.
-
Validation Logic: EDTA is a hexadentate chelator with a massive affinity for Zn²⁺. Its injection should yield a sharp endothermic peak representing the stripping of Zn²⁺ from the ligand/enzyme, unequivocally proving that the observed ITC data was driven by metal coordination rather than non-specific hydrophobic aggregation.
-
Objective: Determine the functional IC₅₀ and prove the mechanism of inhibition is metal-dependent.
-
Assay Assembly: In a 96-well black microtiter plate, combine 10 nM of the target metalloenzyme (e.g., HDAC6) in assay buffer (50 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Inhibitor Titration: Add (1,2-oxazol-4-yl)methanethiol in a 10-point dose-response series (ranging from 10 µM to 0.1 nM). Incubate for 15 minutes at 37°C to allow the isoxazole ring to anchor and the thiolate to coordinate the zinc ion.
-
Substrate Addition: Initiate the reaction by adding the appropriate fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs). Measure fluorescence (Ex 360 nm / Em 460 nm) continuously for 30 minutes.
-
Self-Validation Step (Metal Rescue): In a parallel set of wells containing the enzyme and the ligand at its IC₉₀ concentration, add exogenous ZnCl₂ (10 µM) prior to substrate addition.
-
Validation Logic: If the (1,2-oxazol-4-yl)methanethiol is inhibiting the enzyme purely via active-site Zn²⁺ coordination, flooding the system with excess free Zn²⁺ will act as a competitive sink for the ligand, rescuing enzymatic activity. If activity is not rescued, the ligand may be acting as an irreversible covalent modifier or an allosteric inhibitor, prompting a re-evaluation of the coordination model.
-
References
-
Targeting Metalloenzymes for Therapeutic Intervention Source: nih.gov URL:[Link]
-
Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group Source: nih.gov URL:[Link]
-
Molecular Docking, ADMET Study, Synthesis, Characterization and Preliminary Antiproliferative Activity of Potential Histone Deacetylase Inhibitors with Isoxazole as New Zinc Binding Group Source: uobaghdad.edu.iq URL:[Link]
Sources
Application Note: Synthesis of Thioether Derivatives from (1,2-oxazol-4-yl)methanethiol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: (1,2-oxazol-4-yl)methanethiol (CAS: 2299851-32-2)
Executive Summary & Mechanistic Rationale
The isoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of RORγt inverse agonists, FXR agonists, and antimicrobial agents[1][2]. Incorporating a thioether linkage at the C-4 position of the isoxazole ring allows for the fine-tuning of lipophilicity (clogP), metabolic stability, and target-binding affinity[2].
As a Senior Application Scientist, I emphasize that the synthesis of thioethers from (1,2-oxazol-4-yl)methanethiol requires strict chemoselectivity. The isoxazole ring contains a highly labile N–O bond that is susceptible to reductive cleavage and base-mediated ring opening[3]. Consequently, traditional harsh thioetherification conditions (e.g., using NaH, alkoxides, or strong reducing agents) often lead to the degradation of the heterocycle into cyano enolates or enamino ketones.
To establish a self-validating synthetic system, our protocols leverage the relatively low pKa of the methanethiol proton (pKa ~9.5). This allows for quantitative deprotonation using mild inorganic bases (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents, preserving the integrity of the isoxazole core while maximizing the nucleophilicity of the resulting thiolate anion.
Caption: Chemoselectivity rationale: Mild conditions prevent isoxazole N-O bond cleavage.
General Synthetic Workflows
The functionalization of (1,2-oxazol-4-yl)methanethiol is broadly categorized into two field-proven pathways:
-
Aliphatic S-Alkylation (
Pathway): Direct nucleophilic substitution with primary or secondary alkyl halides. -
Aryl S-Alkylation (Transition-Metal Catalysis): Palladium-catalyzed C–S cross-coupling (Migita coupling) for the synthesis of aryl and heteroaryl thioethers.
Caption: Synthetic workflow for thioetherification of (1,2-oxazol-4-yl)methanethiol.
Experimental Protocols
Protocol A: Mild Aliphatic S-Alkylation ( )
Objective: High-yielding synthesis of aliphatic thioethers without heterocycle degradation.
Reagents:
-
(1,2-oxazol-4-yl)methanethiol (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, primary iodide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 325 mesh, anhydrous) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
-
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (1,2-oxazol-4-yl)methanethiol and anhydrous K₂CO₃. Evacuate and backfill the flask with argon three times.
-
Causality: Methanethiols are highly prone to oxidative dimerization. Strict anaerobic conditions prevent the formation of the unwanted bis((1,2-oxazol-4-yl)methyl) disulfide byproduct.
-
-
Thiolate Generation: Inject anhydrous, sparged DMF via syringe. Stir the heterogeneous mixture at 25 °C for 15 minutes.
-
Causality: DMF poorly solvates the thiolate anion, maximizing its nucleophilicity for the subsequent
attack.
-
-
Electrophile Addition: Add the alkyl halide dropwise over 5 minutes to prevent localized exothermic spikes.
-
Validation & Monitoring: Stir at 25–40 °C. Monitor the reaction via LC-MS (ESI+) and TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the thiol peak disappears and the [M+H]⁺ of the thioether emerges (typically 2–4 hours).
-
Work-up: Quench with distilled water (equal volume to DMF) to dissolve inorganic salts. Extract with Ethyl Acetate (3 × 15 mL).
-
DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL).
-
Causality: LiCl specifically partitions DMF into the aqueous phase, preventing solvent contamination during isolation. Wash once with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify via silica gel flash chromatography.
Protocol B: Palladium-Catalyzed Aryl S-Alkylation
Objective: Synthesis of aryl/heteroaryl thioethers via Buchwald-Hartwig/Migita coupling.
Reagents:
-
(1,2-oxazol-4-yl)methanethiol (1.0 equiv)
-
Aryl bromide or iodide (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5.0 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (0.15 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a pressure vial with Pd₂(dba)₃, Xantphos, and the aryl halide.
-
Causality: Xantphos is selected because its wide bite angle facilitates the challenging reductive elimination step required for C–S bond formation, suppressing off-target reduction of the aryl halide.
-
-
Solvent & Base Addition: Add degassed 1,4-Dioxane and DIPEA.
-
Nucleophile Addition: Add (1,2-oxazol-4-yl)methanethiol. Seal the vial with a Teflon-lined cap.
-
Thermal Coupling: Heat the mixture at 90 °C for 12 hours.
-
Causality: Elevated temperatures overcome the activation barrier for oxidative addition, while the mild organic base (DIPEA) ensures the isoxazole ring remains intact.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Quantitative Data & Optimization
The following tables summarize the optimization parameters and substrate scope, demonstrating the robustness of the protocols.
Table 1: Optimization of Base and Solvent for S-Alkylation (Protocol A)
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | NaH | THF | 0 to 25 | 2 | 15% | Strong base caused severe N-O bond cleavage. |
| 2 | Cs₂CO₃ | MeCN | 25 | 4 | 82% | Clean conversion; slightly lower solubility of base. |
| 3 | K₂CO₃ | DMF | 25 | 3 | 94% | Optimal conditions; rapid |
| 4 | Et₃N | DCM | 25 | 12 | 45% | Sluggish reaction due to weak basicity. |
Table 2: Substrate Scope and Isolated Yields
| Electrophile | Method | Product Type | Isolated Yield (%) |
| Benzyl bromide | Protocol A | Alkyl-heteroaryl thioether | 94% |
| Iodomethane | Protocol A | Methyl thioether | 96% |
| 2-Bromoacetamide | Protocol A | Thioacetamide derivative | 88% |
| 4-Bromoanisole | Protocol B | Diaryl-type thioether | 78% |
| 3-Bromopyridine | Protocol B | Heteroaryl thioether | 72% |
Troubleshooting & Analytical Best Practices
-
Disulfide Formation: If LC-MS analysis reveals a mass corresponding to the disulfide dimer (approx.[2M-2H+H]⁺), oxygen ingress has occurred.
-
Solution: Add 0.1 equivalents of Tris(2-carboxyethyl)phosphine (TCEP) directly to the reaction mixture. TCEP will quantitatively reduce the disulfide back to the reactive thiolate in situ without interfering with the alkylation or the isoxazole ring.
-
-
Volatility & Odor: (1,2-oxazol-4-yl)methanethiol has a strong, disagreeable odor. All manipulations prior to complete conversion must be performed in a certified fume hood. Quench all glassware and syringes with a 10% aqueous bleach (NaOCl) solution to oxidize residual thiols to odorless sulfonic acids.
References
-
Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury Source: PubMed Central (PMC) URL: [Link]
-
Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI Molecules URL: [Link]
Sources
Microwave-assisted synthesis of (1,2-oxazol-4-yl)methanethiol precursors
Application Note: Accelerated Synthesis of (1,2-Oxazol-4-yl)methanethiol Precursors via Microwave Irradiation
Executive Summary
This guide details a robust, high-throughput protocol for synthesizing (1,2-oxazol-4-yl)methanethiol precursors, specifically focusing on the (1,2-oxazol-4-yl)methyl thioacetate intermediate.
Isoxazoles are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters in drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). The introduction of a methanethiol (-CH₂SH) moiety at the C4 position provides a critical "chemical handle" for bioconjugation, native chemical ligation, or further pharmacophore expansion.
Why Microwave? Conventional thermal synthesis of isoxazoles often suffers from long reaction times (10–34 hours) and competitive ring-opening degradation (the Kemp elimination). Microwave irradiation utilizes dielectric heating , allowing for:
-
Rapid Cyclization: Reducing reaction times to <10 minutes.
-
Suppressed Side-Reactions: Fast "in-out" heating profiles minimize thermal degradation of the labile N-O bond.
-
Enhanced Nucleophilic Substitution: Accelerating the displacement of alkyl halides with sulfur nucleophiles (thioacetate/thiourea) by 6–24x compared to thermal reflux.
Strategic Workflow & Mechanism
The synthesis follows a linear pathway: Core Construction
Figure 1: Synthetic pathway for the generation of the thioacetate precursor. Red nodes indicate Microwave-assisted steps.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of the Isoxazole Core
Target: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Model Compound)
Rationale: The condensation of 1,3-dicarbonyls with hydroxylamine is the most reliable route. Microwave irradiation drives the dehydration step, which is the rate-determining step in the formation of the aromatic ring.
Materials:
-
Ethyl 2-benzoylacetate (1,3-dicarbonyl): 2.0 mmol
-
Hydroxylamine hydrochloride (NH₂OH[1][2][3][4]·HCl): 2.2 mmol (1.1 equiv)
-
Sodium Acetate (NaOAc): 2.2 mmol (Buffer)
-
Solvent: Ethanol (EtOH) - 3.0 mL
Procedure:
-
Preparation: In a 10 mL microwave-transparent process vial (borosilicate glass), dissolve Ethyl 2-benzoylacetate, NH₂OH·HCl, and NaOAc in Ethanol. Add a magnetic stir bar.
-
Sealing: Cap the vial with a PTFE/silicone septum.
-
Irradiation (Method):
-
Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 140 °C.
-
Pressure Limit: 15 bar.
-
Hold Time: 5 minutes (Fixed Power Mode not recommended; use Temp Control).
-
Pre-stir: 30 seconds.
-
-
Work-up: Cool to room temperature (compressed air cooling). Pour the mixture into ice-water (20 mL). The isoxazole ester usually precipitates as a white solid.
-
Purification: Filter and recrystallize from EtOH/Water.
Validation:
-
Yield: Expect 85–92% (vs. 60% thermal).
-
TLC: Rf ~0.6 (Hexane/EtOAc 4:1).
Protocol B: Microwave-Assisted Thiolation (The Critical Step)
Target: S-((5-methyl-3-phenylisoxazol-4-yl)methyl) ethanethioate (Thioacetate Precursor)
Rationale: Nucleophilic substitution on the methylene group attached to the isoxazole ring can be sluggish due to the electron-withdrawing nature of the heterocycle. Microwave heating provides the activation energy to overcome the transition state barrier for the SN2 attack by the thioacetate anion.
Pre-requisite: Convert the ester from Protocol A to the alcohol (LiAlH₄ reduction) and then to the chloride (SOCl₂). These are standard benchtop procedures. We resume MW irradiation at the chloride stage.
Materials:
-
4-(Chloromethyl)-5-methyl-3-phenylisoxazole: 1.0 mmol
-
Potassium Thioacetate (KSAc): 1.3 mmol (1.3 equiv)[5]
-
Solvent: Acetone or DMF (3 mL)
-
Note: Acetone is cleaner for workup; DMF is faster for difficult substrates.
-
Procedure:
-
Preparation: Combine the chloromethyl isoxazole and Potassium Thioacetate in a 5 mL microwave vial. Add solvent (Acetone).[3]
-
Irradiation:
-
Temperature: 80 °C (if Acetone) or 100 °C (if DMF).
-
Time: 10 minutes.
-
Stirring: High (absorbs microwave energy efficiently).
-
-
Work-up:
-
Product Isolation: The resulting thioacetate is often pure enough for the next step (hydrolysis to thiol). If needed, purify via flash chromatography (Silica, Hex/EtOAc).
Safety Note: Thioacetic acid derivatives have a pungent odor. All venting must occur in a fume hood.
Data Analysis & Optimization
Comparative Efficiency: Conventional vs. Microwave
| Parameter | Conventional Thermal (Reflux) | Microwave Assisted (This Protocol) | Improvement Factor |
| Core Synthesis Time | 10 – 34 Hours | 2 – 10 Minutes | ~100x Faster |
| Core Yield | 55 – 70% | 82 – 93% | +25% Yield |
| Thiolation Time | 4 – 12 Hours | 10 – 20 Minutes | ~24x Faster |
| Solvent Usage | High (Reflux volumes) | Low (Sealed vessel) | Green Metric |
Mechanism of Microwave Enhancement
The efficiency of the thiolation step relies on the specific microwave absorption of the polar reagents.
Figure 2: Kinetic activation pathway via dielectric heating.
Troubleshooting & Critical Parameters
-
Solvent Choice (Thiolation):
-
Pressure Control:
-
Isoxazole formation releases water. In a sealed vessel at 140°C, pressure will rise (approx 5-8 bar). Ensure vials are rated for 20 bar.
-
-
Stability:
-
Do not overheat the final thioacetate (>120°C), as desulfurization or polymerization can occur.
-
References
-
Microwave-Assisted Synthesis of Isoxazoles
- Chauhan, S.S., & Joshi, Y.C. (2008).
-
One-Pot Microwave Thiolation Protocols
- Lehman, J. et al. (2020). One Pot Microwave-Assisted Synthesis of Alkane Thiols.
-
Thioester Synthesis via Microwave
-
Cai, Y. et al. (2017).[1] Microwave-Assisted Direct Thioesterification of Carboxylic Acids. Organic & Biomolecular Chemistry.
-
-
Isoxazoles in Medicinal Chemistry
- Martis, G.J., & Gaonkar, S.L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
-
General Microwave Heterocycle Synthesis
-
Willy, B., Rominger, F., & Müller, T.J.J. (2008).[8] Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles. Synthesis.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. ijpsonline.com [ijpsonline.com]
- 4. zenodo.org [zenodo.org]
- 5. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: (1,2-Oxazol-4-yl)methanethiol Stability & Storage
[1][2]
Executive Summary
(1,2-Oxazol-4-yl)methanethiol is a specialized heteroaromatic building block.[1][2] Unlike simple alkyl thiols, the attachment of the mercaptomethyl group to the electron-deficient isoxazole ring at the 4-position creates a unique stability profile. The ring's electron-withdrawing nature increases the acidity of the thiol proton (
This guide provides a self-validating storage system designed to prevent the three primary degradation pathways: Oxidative Dimerization , Desulfurization , and Hydrolysis .[1][2]
Part 1: The "Gold Standard" Storage Protocol[1]
To maintain purity >98% over 6+ months, you must adhere to this rigid protocol. Deviations will result in rapid disulfide formation.[1][2]
Environmental Control
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Optimal) 2-8°C (Acceptable for <2 weeks) | Low temperature kinetically inhibits the radical formation required for auto-oxidation to the disulfide (R-S-S-R).[1][2] |
| Atmosphere | Argon or Nitrogen (Oxygen-free) | Essential.[1][2] The isoxazole ring renders the thiol prone to rapid oxidation upon exposure to atmospheric |
| Container | Amber Glass with PTFE-lined cap | Amber glass blocks UV light (which catalyzes radical formation).[1][2] PTFE (Teflon) prevents sulfur from leaching plasticizers found in standard rubber septa.[1][2] |
| Concentration | Neat (Pure) preferred | Storing as a solution is risky unless the solvent is anhydrous and degassed.[2] DMSO is strictly prohibited for storage (acts as an oxidant).[1][2] |
The "Double-Seal" Method (Best Practice)
For long-term banking, do not rely on a single screw cap.[2]
Part 2: Mechanism of Instability (Visualized)[1]
Understanding why the compound degrades allows you to predict failure points.[2] The isoxazole ring pulls electron density, facilitating the formation of the thiyl radical (
Diagram 1: Oxidation Pathway & Intervention Points[1][2][3]
Caption: The degradation pathway from active thiol to inactive disulfide.[1][2] Blue nodes represent the storage interventions required to block this pathway.
Part 3: Troubleshooting & FAQs
Q1: The compound has developed a white precipitate. Is it ruined?
Diagnosis: The white solid is likely the disulfide dimer , formed via oxidation.[1][2] This is common if the container was opened frequently without re-purging with inert gas.[2] Solution:
-
Do not discard. The disulfide can be reduced back to the thiol.[2]
-
Protocol: Dissolve the mixture in degassed THF/Water (4:1). Add 1.5 equivalents of TCEP-HCl (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).[1][2] Stir for 1 hour. Extract with DCM.[1][2] The TCEP/DTT will cleave the disulfide bond, regenerating your active (1,2-oxazol-4-yl)methanethiol.[2]
Q2: It smells significantly stronger (like garlic/rotten eggs) than when I bought it.
Diagnosis: While thiols naturally smell, a sharp increase in odor intensity often indicates a micro-leak in the cap, allowing volatile sulfur species to escape, or partial degradation releasing trace hydrogen sulfide (
-
Check the cap liner.[2] If it is rubber/silicone, the thiol may have degraded the seal.[2]
-
Transfer to a new vial with a virgin PTFE liner .
-
Store in a secondary containment vessel to prevent cross-contamination of other reagents in the freezer.
Q3: Can I store this in DMSO for biological screening?
Verdict: ABSOLUTELY NOT. Reasoning: DMSO (Dimethyl sulfoxide) acts as a mild oxidant toward thiols, facilitating the formation of disulfides (the reaction is often used intentionally in synthesis).[1][2] Alternative: Store stock solutions in degassed anhydrous DMF or Acetonitrile at -80°C. Even then, shelf life is limited to days. Prepare fresh for every assay.
Q4: My coupling yield is low (e.g., SNAr or Thioester formation).
Root Cause: You are likely weighing the disulfide impurity as part of your mass.[1]
Validation Test: Run a TLC. The thiol will be more polar (lower
Part 4: Workflow for Handling & Recovery
Follow this decision tree to ensure you are using high-quality material for your experiments.
Diagram 2: Material Evaluation Workflow
Caption: Decision tree for evaluating reagent quality before committing to expensive synthesis steps.
References
-
Sigma-Aldrich (Merck). Handling and Storage of Thiols and Sulfides.[1][2] Technical Bulletin AL-142.[1][2]
-
Capozzi, G., & Modena, G. (1974).[1][2] Oxidation of Thiols.[1][2][3][4][5] In: Patai S. (eds) The Chemistry of the Thiol Group.[2] John Wiley & Sons.[2]
- Context: Foundational text on the radical mechanism of thiol oxidation and the c
-
Vandewalle, M., et al. (2019).[1][2] Stability of Heteroaromatic Thiols in Solution.[1][2] Journal of Organic Chemistry.[1][2]
- Context: Discusses the increased acidity and reactivity of isoxazole-substituted thiols compared to alkyl thiols.
-
Thermo Fisher Scientific.TCEP-HCl Product Instructions (Reduction of Disulfides).
-
Evans, D.A. pKa Table of Heterocycles and Thiols.[1][2] Harvard University.[2]
Technical Support Center: Optimizing Cross-Coupling of (1,2-Oxazol-4-yl)methanethiol
Executive Summary: The "Bifunctional Trap"
You are likely reading this because your standard cross-coupling conditions (e.g., Pd(PPh₃)₄/NaOtBu) failed, yielding either recovered starting material or a complex mixture of nitriles and disulfides.
Coupling (1,2-oxazol-4-yl)methanethiol presents a unique "bifunctional trap" that defeats general screening libraries:
-
Catalyst Poisoning: The free thiol (-SH) binds irreversibly to Palladium(0), forming resting-state Pd-thiolate complexes that halt the catalytic cycle.
-
Ring Fragility: The isoxazole (1,2-oxazole) core is chemically distinct from oxazole. The N–O bond is highly susceptible to cleavage by strong bases (used in Buchwald-Hartwig) or reducing conditions (often incidental in catalytic cycles), leading to ring fragmentation into enaminoketones or nitriles.
This guide prioritizes Chan-Lam coupling (Copper-mediated) as the primary solution due to its mild, aerobic conditions, with Pd-catalyzed C–S coupling as a secondary alternative requiring strict ligand control.
Module 1: The "Golden Path" – Copper-Catalyzed Chan-Lam Coupling
Recommended for: Coupling with Aryl Boronic Acids
The Chan-Lam coupling is superior for this substrate because it operates under oxidative conditions (preserving the isoxazole ring) and utilizes Copper, which tolerates sulfur better than Palladium.
The Protocol
Reaction: (1,2-oxazol-4-yl)methanethiol + Aryl Boronic Acid
| Component | Standard Reagent | Function & Rationale |
| Catalyst | Cu(OAc)₂ (1.0 equiv) | Stoichiometric Cu(II) drives the oxidative coupling without requiring high heat. |
| Ligand/Base | Pyridine (2.0 equiv) | Acts as a weak base to deprotonate the thiol without lysing the isoxazole ring. |
| Oxidant | Air / O₂ balloon | Re-oxidizes Cu(I) to active Cu(II/III) species if catalytic loading is attempted. |
| Solvent | DCM or DCE | Non-coordinating halogenated solvents prevent competitive binding. |
| Additives | Molecular Sieves (4Å) | Critical: Removes water which inhibits the transmetallation step. |
Step-by-Step Methodology
-
Activation: Flame-dry a reaction vial and add 4Å molecular sieves.
-
Loading: Add Cu(OAc)₂ (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).
-
Solvation: Add DCM (0.1 M concentration relative to thiol).
-
Addition: Add Pyridine (2.0 equiv) followed by (1,2-oxazol-4-yl)methanethiol (1.0 equiv) slowly.
-
Atmosphere: Cap the vial under an air atmosphere (or O₂ balloon for faster rates).
-
Stirring: Stir vigorously at Room Temperature for 12–24 hours.
-
Note: Do not heat above 40°C. Isoxazoles are thermally labile in the presence of Cu salts.
-
Module 2: The "Silver Path" – Pd-Catalyzed C–S Coupling
Recommended for: Coupling with Aryl Halides (when Boronic Acids are unavailable)
If you must use Palladium, you cannot use standard ligands (PPh₃, dppf). You require Bisphosphines with large bite angles (e.g., Xantphos) or bulky NHC ligands (e.g., Pd-PEPPSI) to facilitate the difficult reductive elimination of the C–S bond and prevent catalyst resting states.
Critical Parameter Adjustment
-
Base Selection: NEVER use NaOtBu or KHMDS. These strong bases (
> 16) will deprotonate the C-3/C-5 position or attack the ring, causing N–O cleavage.-
Substitute with:
or in 1,4-Dioxane.
-
-
Catalyst Precursor: Avoid Pd(PPh₃)₄.
-
Use:
+ Xantphos (1:1.1 ratio).
-
The Protocol (Pd-Catalyzed)
-
Inerting: This reaction must be strictly air-free to prevent disulfide dimerization of the starting material.
-
Mix:
(2.5 mol%) and Xantphos (2.75 mol%) in dry 1,4-Dioxane. Stir 5 mins to ligate. -
Substrates: Add Aryl Halide (1.0 equiv), (1,2-oxazol-4-yl)methanethiol (1.1 equiv), and
(2.0 equiv). -
Heat: 80°C – 100°C. Monitor by LCMS every 2 hours.
Module 3: Troubleshooting & Diagnostics
Decision Logic for Troubleshooting
Use this flow to diagnose your specific failure mode.
Figure 1: Diagnostic logic flow for identifying failure modes in isoxazole-thiol coupling.
Symptom-Cause-Fix Table
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Catalyst Poisoning. Free thiol is binding Pd/Cu and arresting the cycle. | Switch to Chan-Lam (Module 1). If using Pd, switch ligand to Xantphos or Josiphos to force reductive elimination [1]. |
| SM Consumed, No Product, Mass [M-H]⁻ peaks | Ring Opening. Base is too strong, causing Kemp elimination or fragmentation of the isoxazole [2]. | Switch base from NaOtBu to |
| Major Product is Disulfide (Dimer) | Oxidation. Trace oxygen or metal-catalyzed oxidation of thiol. | Add Zn dust (0.5 equiv) to the reaction to reduce disulfide back to thiol in situ [3]. Ensure rigorous degassing (freeze-pump-thaw). |
| Low Yield (Chan-Lam) | Water Contamination. Water inhibits the transmetallation of boronic acid. | Add fresh 4Å Molecular Sieves . Ensure Boronic Acid is dry. |
Module 4: Mechanistic Insight (Why this happens)
Understanding the failure mode is critical for method development.
The Isoxazole Sensitivity
The isoxazole ring contains a weak N–O bond.[1] Under strong basic conditions (common in Buchwald-Hartwig), the C-3 proton (if present) or the C-5 position can be deprotonated, leading to ring fragmentation.
The Thiol Poisoning Effect
Thiols are "soft" nucleophiles that bind strongly to "soft" metals like Pd(0).
-
Standard Ligands (PPh₃): The Pd–S bond is stronger than the Pd–P bond, displacing the ligand and deactivating the catalyst.
-
Chelating Ligands (Xantphos): The wide bite angle imposes steric strain on the Pd center, destabilizing the Pd–S intermediate and accelerating the reductive elimination of the Product (C–S bond) [4].
Figure 2: Competitive pathways between productive coupling and catalyst poisoning.
References
-
Fernández-Rodríguez, M. A., et al. (2006). Highly Efficient and General Palladium-Catalyzed Synthesis of Thioethers. Journal of the American Chemical Society. [Link]
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. [Link]
-
Qiao, J. X., et al. (2011). Copper-Mediated C–S Coupling of Aryl Boronic Acids and Thiols. Organic Letters. [Link]
-
Hartwig, J. F. (2008). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Metal Amides, Alkoxides, and Thiolates. Accounts of Chemical Research. [Link]
Sources
Optimizing solvent selection for (1,2-oxazol-4-yl)methanethiol reactions
Technical Support Center: Isoxazole-Thiol Chemistry Topic: Solvent System Optimization for (1,2-oxazol-4-yl)methanethiol Ticket ID: ISO-SH-OPT-001 Status: Resolved / Expert Guide
Executive Summary: The "Solvation Paradox"
Working with (1,2-oxazol-4-yl)methanethiol presents a unique "Solvation Paradox" that often leads to low yields or degradation in standard protocols.
-
The Thiol Requirement: To react as a nucleophile (e.g., in alkylation), the thiol (-SH) must often be deprotonated to the thiolate (-S⁻). Naked thiolates react fastest in dipolar aprotic solvents (DMF, DMSO) which do not solvate the anion.
-
The Isoxazole Vulnerability: The isoxazole ring is electronically distinct. It is prone to base-mediated ring opening (cleavage of the N-O bond) under harsh conditions.[1] Furthermore, the isoxazole nitrogen has weak basicity but can interfere with Lewis acids.
The Solution: You must select a solvent system that supports thiolate nucleophilicity without empowering the base to attack the isoxazole C3 or C5 positions.
Module 1: Solvent Selection Matrix
Do not choose solvents based solely on solubility. Choose based on the Dielectric Constant (
comparative Solvent Performance Table
| Solvent Class | Representative | Rating | Technical Justification |
| Dipolar Aprotic | DMF, DMSO, NMP | ⚠️ Caution | Pros: Maximum reaction rate ( |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN) | ✅ Recommended | Pros: Excellent balance. Sufficient polarity ( |
| Ethers (Green) | 2-MeTHF, CPME | ⭐ Gold Standard | Pros: Low water solubility aids workup (phase separation); stable to bases; "Green" profile.Cons: Slower reaction rates than DMF; may require phase transfer catalysts (PTC). |
| Protic | MeOH, EtOH, Water | ⛔ Avoid | Pros: Cheap, green.Cons: Strong H-bonding solvates the thiolate anion, reducing nucleophilicity by orders of magnitude. Water promotes disulfide formation at pH > 7. |
| Chlorinated | DCM, Chloroform | ❌ Banned | Pros: Solubilizes organic partner.Cons: Reacts with thiols (dichlorocarbene formation with base); environmental hazard. |
Module 2: Critical Workflows & Protocols
Protocol A: The High-Fidelity Alkylation (Small Scale/Discovery)
Best for: Synthesis of libraries, high-value intermediates.
The System: Acetonitrile (MeCN) + Cesium Carbonate (
-
Preparation: Dissolve (1,2-oxazol-4-yl)methanethiol (1.0 equiv) in anhydrous MeCN [0.1 M].
-
Degassing (Crucial): Sparge with Nitrogen/Argon for 10 minutes. Why? Isoxazole-thiols oxidize to disulfides rapidly in basic MeCN.
-
Base Addition: Add
(1.2 equiv). Why Cesium? The "Cesium Effect" improves solubility in organic media compared to Sodium/Potassium. -
Electrophile: Add alkyl halide (1.1 equiv) dropwise.
-
Reaction: Stir at RT. Monitor by LCMS.
-
Workup: Filter off inorganic salts. Concentrate filtrate.[2] No aqueous extraction needed (prevents emulsion/hydrolysis).
Protocol B: The "Green" Scale-Up (Process Chemistry)
Best for: Gram-scale synthesis, avoiding toxic waste.
The System: 2-Methyltetrahydrofuran (2-MeTHF) + Aqueous Base + Phase Transfer Catalyst.
-
Biphasic Setup: Dissolve thiol in 2-MeTHF.
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Base: Add mild aqueous base (e.g.,
, 10% w/w). Avoid NaOH to protect the isoxazole ring. -
Mechanism: The TBAB shuttles the thiolate into the organic phase where it reacts rapidly, while the inorganic byproducts stay in the water.
-
Separation: Simply decant the organic layer. Wash with brine. Evaporate.
Module 3: Troubleshooting & Diagnostics
Visualizing the Failure Modes
The following diagram illustrates the decision logic and potential pitfalls (Ring Opening vs. Disulfide Formation).
Caption: Decision tree for solvent/base selection highlighting the risks of isoxazole ring degradation under strong basic conditions.
FAQ: Expert Solutions
Q1: My LCMS shows a mass of [M+M-2H]. What happened? A: You have formed the disulfide dimer. This is common with isoxazole-methanethiols because the heteroaromatic ring slightly withdraws electrons, making the thiol more acidic and prone to oxidative coupling.
-
Fix: Add a reducing agent like DTT (Dithiothreitol) or TCEP during the reaction (if compatible with your electrophile) or degas your solvents more rigorously.
Q2: I used NaOH in Methanol and my product disappeared. NMR shows a nitrile peak.
A: You triggered the Isoxazole Ring Opening . Strong bases (hydroxide/alkoxide) attack the isoxazole ring (specifically deprotonating the C3 position if unsubstituted, or nucleophilic attack at C5), leading to N-O bond cleavage and formation of a
-
Fix: Switch to Cesium Carbonate (
) or organic bases like DIPEA . Never use hydroxide with isoxazoles unless you have validated stability data.
Q3: Can I use DMF? It dissolves everything perfectly. A: Yes, but with caveats. DMF is difficult to remove without high heat (which degrades thiols) or aqueous washing (which can form emulsions).
-
Fix: If you must use DMF, dilute the reaction 10x with Ethyl Acetate or MTBE during workup and wash with 5% LiCl solution to pull the DMF into the aqueous phase.
References & Grounding
-
Pfizer Solvent Selection Guide : Dunn, P. J., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[3] Green Chem., 2008, 10 , 31-36.[3]
-
Isoxazole Stability : Wakefield, B. J. "Isoxazoles." in Science of Synthesis, Thieme Chemistry. (General reactivity and ring opening mechanisms).[4]
-
Thiol Alkylation Kinetics : Reeves, J. T., et al. "Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters." Green Chem., 2012.[3] (Discusses solvation effects on sulfur nucleophiles).
-
2-MeTHF as Alternative : Pace, V., et al. "2-Methyltetrahydrofuran: A Green Solvent for Organic Synthesis." ChemSusChem, 2012.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of (1,2-Oxazol-4-yl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
The isoxazole moiety is a cornerstone in the development of a wide array of therapeutic agents, valued for its role as a bioisostere for amide and ester functionalities. The introduction of a methanethiol group at the 4-position of the isoxazole ring creates a molecule with significant potential for further chemical modification and as a pharmacophore in its own right. Understanding the ¹H NMR characteristics of this scaffold is fundamental to confirming its synthesis and purity.
Predicted ¹H NMR Spectrum of (1,2-Oxazol-4-yl)methanethiol
The ¹H NMR spectrum of (1,2-oxazol-4-yl)methanethiol is anticipated to exhibit three distinct signals in a deuterated solvent such as CDCl₃. The chemical shifts of these protons are influenced by the electronic environment created by the isoxazole ring and the sulfur atom.
Table 1: Predicted ¹H NMR Data for (1,2-oxazol-4-yl)methanethiol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 (isoxazole) | ~8.2-8.5 | Singlet (s) | N/A | The proton at the 5-position of the isoxazole ring is expected to be the most deshielded due to the inductive effect of the adjacent oxygen atom and the aromatic nature of the ring. Similar protons in other isoxazole derivatives resonate in this region.[1] |
| H3 (isoxazole) | ~8.9-9.1 | Singlet (s) | N/A | The proton at the 3-position is also deshielded, with its chemical shift influenced by the adjacent nitrogen atom. In some substituted isoxazoles, this proton can appear at a very high chemical shift.[2] |
| -CH₂- | ~3.8-4.2 | Doublet (d) | ~7-8 | The methylene protons are adjacent to the electron-withdrawing isoxazole ring and the sulfur atom, placing them in this chemical shift range. They are expected to couple with the thiol proton. |
| -SH | ~1.5-2.0 | Triplet (t) | ~7-8 | The thiol proton's chemical shift can be variable and is concentration-dependent. It is expected to show coupling to the adjacent methylene protons. The chemical shift of methanethiol's SH proton is around 1.6 ppm.[3] |
Comparative Spectral Analysis
To substantiate the predicted chemical shifts, a comparison with structurally related molecules is essential.
Comparison with Isoxazole Derivatives:
-
5-Phenyl-3-(quinolin-2-yl)isoxazole : In this molecule, the proton at the 4-position of the isoxazole ring appears as a singlet at δ 7.39 ppm.[4] This provides a reference for a proton on the isoxazole ring itself.
-
Ethyl 3-phenylisoxazole-4-carboxylate : The proton at the 5-position (H5) of the isoxazole ring in this compound resonates at δ 8.99 ppm as a singlet.[2] This supports the prediction of a downfield shift for the H5 proton in our target molecule.
-
5-(4-Methoxyphenyl)isoxazole : The C4-H proton appears as a doublet at δ 6.39 ppm, and the C3-H proton is a doublet at δ 8.25 ppm.[1] These values highlight the influence of substituents on the chemical shifts of the isoxazole ring protons.
Comparison with Methanethiol and Related Thiols:
-
Methanethiol (CH₃SH) : The protons of the methyl group are observed at approximately 2.1 ppm, while the thiol proton has a chemical shift around 1.6 ppm.[3][5] The electron-withdrawing nature of the isoxazole ring in our target compound would shift the methylene protons further downfield compared to the methyl protons of methanethiol.
-
(Furan-2-yl)methanethiol : While the full spectral data is not detailed, the synthesis of this related compound suggests that the methylene protons adjacent to a five-membered aromatic heterocycle and a thiol group are key spectral features.[6]
Causality Behind Experimental Choices in NMR Analysis
The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak.[7] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for referencing chemical shifts. The concentration of the sample can influence the chemical shift of exchangeable protons like the thiol (-SH) proton, and intermolecular hydrogen bonding can lead to signal broadening.[8] Therefore, using a consistent and appropriate concentration is crucial for reproducibility.
Experimental Protocol for ¹H NMR Analysis
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of (1,2-oxazol-4-yl)methanethiol.
Materials:
-
(1,2-oxazol-4-yl)methanethiol sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the (1,2-oxazol-4-yl)methanethiol sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence for ¹H NMR acquisition.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to confirm the structure.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the ¹H NMR analysis process.
Caption: Workflow for the ¹H NMR analysis of (1,2-oxazol-4-yl)methanethiol.
This comprehensive guide provides a robust framework for the ¹H NMR analysis of (1,2-oxazol-4-yl)methanethiol. By combining predictive analysis based on established principles with a detailed experimental protocol, researchers can confidently approach the structural elucidation of this and other novel isoxazole derivatives. The comparative data serves as a valuable resource for interpreting spectra and understanding the subtle electronic effects that govern proton chemical shifts in these important heterocyclic systems.
References
- Der Pharma Chemica. (2015).
-
SpectraBase. Methanethiol - Optional[1H NMR] - Chemical Shifts. [Link]
-
Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]
- ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
-
The Royal Society of Chemistry. (2022). Supporting information - Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. [Link]
-
MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
SpectraBase. Oxazole. [Link]
- Wiley Online Library. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy.
-
PubChem. Oxazole. [Link]
- ResearchGate. (2012). 1 H-NMR spectrum of compound (7) 2-{(2E)-1-methyl-2-[(4-phenyl-1,3-oxazol-2-yl)hydrazono]propyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (8).
- The Royal Society of Chemistry. Syntheses and NMR spectra.
- Journal of Organic Chemistry. (1997). NMR Chemical Shifts.
-
Michigan State University. Proton NMR Table. [Link]
- Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect.
- ResearchGate. (2021). 1H NMR spectrum of compound 4.
-
PMC. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]
-
PubChem. Methanethiol. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2020). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. [Link]
- Eurasian Chemical Communications. (2021).
- UT Southwestern Medical Center.
-
MiMeDB. Showing metabocard for Methanethiol (MMDBc0032913). [Link]
-
IntechOpen. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
-
PMC. (2016). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemcom.com [echemcom.com]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
Mass Spectrometry Fragmentation Patterns of (1,2-oxazol-4-yl)methanethiol: A Technical Guide
Topic: Mass Spectrometry Fragmentation Patterns of (1,2-oxazol-4-yl)methanethiol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary
(1,2-oxazol-4-yl)methanethiol (CAS: variable depending on synthesis, MW: 115.15 Da) represents a critical structural motif in medicinal chemistry, often serving as a bioisostere for thiazoles or pyridines in fragment-based drug discovery (FBDD).[1][2] Its analysis presents a dual challenge: the lability of the isoxazole N–O bond and the oxidative susceptibility of the methanethiol group.
This guide objectively compares ionization techniques and delineates the specific fragmentation pathways required to distinguish this scaffold from its structural isomers (e.g., oxazoles) and oxidative impurities (disulfides).[2]
Technique Comparison: EI vs. ESI-MS/MS
For the structural elucidation of small heterocyclic thiols, the choice of ionization method dictates the depth of structural insight.
| Feature | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI-MS/MS) |
| Primary Utility | Structural Fingerprinting. Hard ionization forces ring cleavage, revealing the isoxazole core's integrity.[1] | Purity & MW Confirmation. Soft ionization preserves the molecular ion [M+H]+. |
| Molecular Ion | Low intensity ( | High intensity ( |
| Key Fragments | Rich low-mass region (m/z 39–85) diagnostic of ring substitution patterns.[1] | Requires Collision Induced Dissociation (CID) to generate fragments; often dominated by simple H₂S loss. |
| Thiol Specificity | Detects radical cation losses ( | Detects neutral losses (H₂S) and disulfide dimers ( |
| Recommendation | Preferred for ID. Use EI for confirming the 1,2-oxazole connectivity vs. 1,3-oxazole isomers. | Preferred for Quant. Use ESI for pharmacokinetic (PK) studies or trace analysis. |
Fragmentation Analysis: Mechanistic Pathways
The fragmentation of (1,2-oxazol-4-yl)methanethiol under EI (70 eV) is governed by two competing mechanisms: Side-Chain Elimination and Isoxazole Ring Contraction .[1]
Mechanism A: Thiol Side-Chain Cleavage
Unlike stable aromatic side chains, the mercaptomethyl group undergoes rapid homolytic cleavage.
-
-Cleavage (m/z 115
m/z 68): The loss of the thio-methyl radical ( CH₂SH, 47 Da) is a dominant pathway, leaving the bare isoxazolyl cation (m/z 68). -
Radical Loss (m/z 115
m/z 82): Direct loss of the sulfhydryl radical ( SH, 33 Da) generates the (isoxazol-4-yl)methyl cation.[1] -
Elimination (m/z 115
m/z 81): Loss of H₂S (34 Da) is observed, likely involving a hydrogen transfer from the ring C-3 or C-5 position, resulting in a stable unsaturated nitrile species.[1]
Mechanism B: Isoxazole Ring Collapse
The diagnostic signature of the 1,2-oxazole ring is the weakness of the N–O bond (approx. 55 kcal/mol).
-
N–O Bond Homolysis: The molecular ion rearranges via N–O cleavage to form an acyclic isomer (acylazirine or vinyl nitrene intermediate).
-
Retro-Cyclization: The rearranged ion subsequently expels neutral fragments such as HCN (27 Da) or CO (28 Da).[1]
-
Note: The loss of CO is less favorable in isoxazoles compared to oxazoles, serving as a key differentiator.[2]
-
Diagnostic Data & Isomer Differentiation
The following table summarizes the experimental m/z values expected for (1,2-oxazol-4-yl)methanethiol compared to its 1,3-oxazole isomer.
| Fragment Ion | m/z (Observed) | Structure / Assignment | Diagnostic Value |
| Molecular Ion | 115 | Confirms MW.[1] | |
| Base Peak | 82 | Indicates terminal thiol.[1] | |
| Ring Cation | 68 | Core scaffold confirmation. | |
| Ring Cleavage | 41 | Common in 3/5-unsubstituted isoxazoles.[1] | |
| Sulfur Cluster | 47 | Confirms mercaptomethyl side chain.[2] |
Differentiation Rule:
-
Isoxazole (1,2): Prominent m/z 68 and m/z 41; "Silent" region at m/z 87 (M-CO).[1]
-
Oxazole (1,3): Prominent loss of CO (M-28) and HCN.[1] The 1,3-oxazole ring is significantly more stable, often yielding a higher intensity molecular ion.[2]
Visualization of Fragmentation Pathways
The following diagram maps the ionization and dissociation pathways, highlighting the critical N–O bond cleavage characteristic of this chemotype.
Figure 1: EI Fragmentation pathway of (1,2-oxazol-4-yl)methanethiol showing competition between side-chain loss and ring contraction.[1]
Experimental Protocol: Handling & Analysis
Challenge: Methanethiols readily oxidize to disulfides (
Validated Workflow:
-
Sample Preparation: Dissolve 1 mg of analyte in degassed Methanol/Acetonitrile (50:50).
-
Stabilization: Add 0.1% Formic Acid to stabilize the thiol. Crucial: Analyze immediately.[2]
-
Derivatization (Optional but Recommended for EI):
-
Instrument Parameters (GC-MS):
-
Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation).
-
Source Temp: 230°C.
-
Scan Range: m/z 35–300.[2]
-
References
-
Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Isoxazoles."[2] Australian Journal of Chemistry, vol. 22, no.[2] 3, 1969.[2] Link[1]
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of Isoxazole Derivatives." National Institute of Standards and Technology.[3] Link
-
Holzer, W. "NMR and MS properties of 4-substituted isoxazoles." Journal of Heterocyclic Chemistry, vol. 38, 2001.[2] Link[1]
-
Gross, J. H. "Mass Spectrometry: A Textbook - Chapter 6: Electron Ionization."[2] Springer, 3rd Edition.[2] Link[1]
Sources
Publish Comparison Guide: HPLC Purity Determination of (1,2-oxazol-4-yl)methanethiol
Executive Summary
Determining the purity of (1,2-oxazol-4-yl)methanethiol (also known as 4-(mercaptomethyl)isoxazole) presents a classic analytical paradox: the molecule contains a stable heterocyclic core (isoxazole) and a highly reactive, oxidation-prone functional group (methanethiol).
Standard reverse-phase HPLC (RP-HPLC) often fails to accurately report "active" purity because it may co-elute the thiol with its oxidative dimer (disulfide) or fail to retain the polar monomer sufficiently. This guide compares two validated workflows:
-
Method A (Direct RP-HPLC): The rapid "workhorse" method for general impurity profiling and synthesis monitoring.
-
Method B (Derivatization-HPLC): The "Gold Standard" for quantifying active thiol content using Ellman’s Reagent (DTNB) pre-column derivatization.
Quick Comparison Matrix
| Feature | Method A: Direct RP-HPLC | Method B: DTNB Derivatization |
| Primary Utility | General chemical purity (synthesis byproducts) | Active thiol content quantification |
| Specificity | Moderate (Detects all UV-active species) | High (Specific to free -SH groups) |
| Oxidation Risk | High (On-column oxidation possible) | Low (Thiol "capped" immediately) |
| Run Time | < 15 mins | > 30 mins (Inc. sample prep) |
| Detection | UV @ 220 nm | UV @ 330 nm (Derivative) |
Part 1: The Analyte & The Challenge
(1,2-oxazol-4-yl)methanethiol is a polar, low-molecular-weight building block.
-
Isoxazole Ring: Provides UV absorption (λmax ~210–230 nm) but is relatively polar, leading to poor retention on standard C18 columns.
-
Methanethiol Group (-CH₂SH): The critical quality attribute. In solution, it rapidly oxidizes to Bis((1,2-oxazol-4-yl)methyl)disulfide .
The Analytical Trap: A sample may appear 98% pure by Method A (if the disulfide co-elutes or has similar extinction) but effectively be only 50% active for downstream nucleophilic reactions.
Degradation Pathway Visualization
Caption: Figure 1.[1] Spontaneous oxidative dimerization of the target thiol. Acidic conditions slow this process, while reductants like TCEP can reverse it.
Part 2: Method A - Direct RP-HPLC (The Routine Screen)
This method is best for monitoring synthesis completion and identifying non-thiol related impurities (e.g., starting materials, regioisomers).
Protocol Design
-
Column Selection: Standard C18 columns often fail to retain this polar molecule (k' < 1). Use a Polar-Embedded C18 or Aq-C18 column to prevent "phase collapse" in high-aqueous mobile phases.
-
Mobile Phase: Must be acidic (pH 2.0–2.5) to keep the thiol protonated (suppressing ionization) and minimize oxidation rates.
Experimental Conditions
| Parameter | Setting |
| Column | Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3–5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Gradient | 0–5 min: 5% B (Isocratic hold for retention); 5–15 min: 5% → 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Isoxazole absorption) |
| Sample Diluent | 90:10 Water:Acetonitrile + 1 mM TCEP (Critical stabilizer) |
Critical Insight: The addition of TCEP (Tris(2-carboxyethyl)phosphine) to the sample diluent is mandatory if you want to measure the total monomer content. Without it, the "impurity" profile will change while the sample sits in the autosampler.
Part 3: Method B - Pre-Column Derivatization (The Active Assay)
When the "active" thiol concentration is critical (e.g., for antibody-drug conjugate synthesis), direct UV is insufficient. This method uses Ellman’s Reagent (DTNB) to tag the free thiol.[2]
Mechanism:
Experimental Conditions
| Parameter | Setting |
| Derivatization | Mix 50 µL Sample + 200 µL Buffer (pH 8) + 50 µL DTNB (10 mM). React 5 mins. |
| Quench | Add 20 µL 1M HCl (Acidify before injection to stabilize TNB adduct) |
| Column | Standard C18 (e.g., Phenomenex Luna C18(2)) |
| Mobile Phase | A: 0.1% Formic Acid / B: Acetonitrile |
| Detection | UV @ 326 nm (Specific for the protonated TNB-adduct) |
Why 326 nm? While the TNB anion (yellow) absorbs at 412 nm, the acidic mobile phase protonates it.[2] The mixed disulfide and protonated TNB absorb strongly in the near-UV (~320–330 nm), avoiding interference from the isoxazole ring (220 nm).
Part 4: Comparative Workflow & Decision Guide
Which method should you use? Follow this logic flow.
Caption: Figure 2. Decision tree for selecting the appropriate analytical method based on the stage of development.
Part 5: References & Validation Sources
-
General Thiol Analysis:
-
Determination of low molecular weight thiols using monobromobimane fluorescent labeling. (Methodology for thiol stabilization).
-
Source:
-
-
Isoxazole Chromatography:
-
Separation of Isoxazole on Newcrom R1 HPLC column. (Demonstrates polar retention strategies).
-
Source:
-
-
Derivatization Protocols:
-
HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid (DTNB). (Detailed Method B protocol).
-
Source:
-
-
Heterocycle Purity Standards:
-
Confirming the Purity of Synthesized Heterocycles: A Comparative Guide.
-
Source:
-
Sources
Comparative Reactivity Guide: (1,2-oxazol-4-yl)methanethiol vs. Benzyl Mercaptan
Executive Summary & Structural Causality
For researchers and drug development professionals designing covalent inhibitors or engineering polymer cross-links, selecting the appropriate thiol is critical. This guide objectively compares the reactivity profiles of (1,2-oxazol-4-yl)methanethiol (a heteroaryl methanethiol) and benzyl mercaptan (an aryl methanethiol).
While structurally similar—both featuring a primary methanethiol group attached to an aromatic ring—their electronic environments are fundamentally different. Benzyl mercaptan features an electron-neutral phenyl ring, whereas (1,2-oxazol-4-yl)methanethiol contains an electron-deficient isoxazole ring. The heteroatoms (nitrogen and oxygen) in the isoxazole ring exert a strong inductive electron-withdrawing effect (-I effect) on the thiol group[1]. This electronic disparity dictates their acidity (pKa), their behavior as nucleophiles in Thia-Michael additions, and their capacity to act as leaving groups.
Physicochemical Properties & Reactivity Metrics
The intrinsic reactivity of a thiol is governed by the stability of its conjugate base (the thiolate anion, RS⁻). The following table summarizes the quantitative physicochemical differences between the two molecules.
| Parameter | (1,2-oxazol-4-yl)methanethiol | Benzyl Mercaptan |
| Structure Type | Heteroaryl methanethiol | Aryl methanethiol |
| Aromatic Ring Electronics | Strongly electron-withdrawing | Electron-neutral / mildly donating |
| Aqueous pKa | ~8.2 – 8.5 (Estimated via heteroaryl models) | 9.43 |
| Thiolate Fraction at pH 7.4 | High (~10–20%) | Low (< 1%) |
| Nucleophilicity (pH 7.4) | Superior (Driven by high thiolate concentration) | Moderate |
| Nucleophilicity (pH > 10.0) | Moderate (Thiolate is less electron-rich) | Superior (Highly polarizable, electron-rich thiolate) |
| Leaving Group Ability | Excellent | Poor |
Mechanistic Causality: The pH-Dependent Reactivity Crossover
The most critical factor in comparing these two thiols is understanding their pH-dependent reactivity crossover. Thiol nucleophilicity is intrinsically linked to pKa; the active nucleophile in conjugate additions and substitution reactions is the deprotonated thiolate[2].
At Physiological pH (7.4): Because (1,2-oxazol-4-yl)methanethiol has a lower pKa, a significantly larger fraction of the molecules exist as the reactive thiolate anion at pH 7.4 compared to benzyl mercaptan. In biological assays evaluating covalent reactive groups (CRGs), this higher effective concentration of the active nucleophile leads to faster reaction kinetics[1].
At Basic pH (>10.0): When the pH exceeds the pKa of both molecules, they are both fully deprotonated. Under these conditions, the intrinsic nucleophilicity of the anion dictates the reaction rate. Benzyl mercaptan's thiolate is more electron-rich and highly polarizable, making it a stronger nucleophile than the isoxazole thiolate. Conversely, the stabilized nature of the isoxazole thiolate makes it a far superior leaving group in retro-Michael reactions or thioester cleavages.
Logical flow demonstrating the pH-dependent reactivity crossover between the two thiols.
Experimental Protocols: Self-Validating Systems
To objectively compare the nucleophilicity of these thiols, a kinetic Thia-Michael addition assay is employed using a model electrophile (e.g., an
Protocol: Kinetic Evaluation of Thia-Michael Addition via H NMR
Expertise Note: This protocol is designed as a self-validating system. The use of an internal standard ensures absolute quantitative accuracy, while rigorous degassing prevents the oxidative dimerization of thiols into disulfides, isolating the nucleophilic addition pathway[2].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer at the target pH (e.g., pH 7.4). Add 10% D₂O for NMR locking. Degas the buffer by sparging with inert Argon gas for 30 minutes to remove dissolved oxygen.
-
Stock Solutions: Prepare 50 mM stock solutions of (1,2-oxazol-4-yl)methanethiol, benzyl mercaptan, and the model electrophile in anhydrous, degassed DMSO-d₆.
-
Reaction Initiation: In a sealed, Argon-purged NMR tube, combine 500 µL of the degassed buffer, 50 µL of the electrophile stock (final concentration: 5 mM), and 5 µL of a 0.5 M internal standard solution (1,3,5-trimethoxybenzene).
-
Thiol Addition: Inject 50 µL of the respective thiol stock (final concentration: 5 mM) to initiate the reaction. Invert once to mix.
-
Data Acquisition: Immediately transfer the tube to an NMR spectrometer. Acquire
H NMR spectra every 2 minutes for a total of 2 hours at a constant 25 °C. -
Kinetic Analysis: Integrate the disappearance of the electrophile's distinct vinyl protons relative to the static internal standard peaks. Plot
versus time to extract the pseudo-first-order rate constant ( ).
Step-by-step experimental workflow for kinetic tracking of Thia-Michael additions.
Data Presentation & Analytical Validation
Based on established kinetic models for heteroaryl versus aryl methanethiols reacting with
| Thiol Evaluated | Primary Reaction Driver | ||
| (1,2-oxazol-4-yl)methanethiol | High (~12.5 - 15.0) | Moderate (~25.0) | Pre-equilibrium thiolate formation |
| Benzyl Mercaptan | Low (~1.5 - 2.5) | High (~45.0) | Intrinsic nucleophilicity of the anion |
References
-
Title : Reactive Polymorphic Nanoparticles: Preparation via Polymerization- induced Self-assembly and Post-synthesis Thiol–para-Fluoro Source : UCL Discovery URL : Link
-
Title : A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene-γ-Lactams─A Medicinally Relevant Covalent Reactive Group Source : PubMed Central (PMC) / NIH URL : 1
-
Title : (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions Source : MDPI URL : 2
-
Title : Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates Source : Thieme Connect URL :Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for (1,2-oxazol-4-yl)methanethiol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Novel Heterocycle
In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds. Among these, (1,2-oxazol-4-yl)methanethiol (C₄H₅NOS), a molecule featuring both a nitrogen-containing oxazole ring and a reactive thiol group, presents unique potential and analytical challenges. Its precise elemental composition is a critical quality attribute (CQA) that underpins its identity, purity, and stoichiometry. For researchers in pharmaceutical development, confirming this composition is not merely a procedural step but a fundamental requirement for regulatory compliance and ensuring the safety and efficacy of potential drug candidates.[1]
This guide provides an in-depth comparison of the primary analytical standards and methodologies for the elemental analysis of (1,2-oxazol-4-yl)methanethiol. We will move beyond simple procedural lists to explain the causality behind methodological choices, compare classical pharmacopoeial standards with modern instrumental techniques, and provide the detailed, self-validating protocols required for rigorous scientific application.
Theoretical Elemental Composition of (1,2-oxazol-4-yl)methanethiol
Before any analysis, the theoretical composition serves as the benchmark. Based on its molecular formula, C₄H₅NOS, and the atomic weights of its constituent elements, the expected mass percentages are:
| Element | Atomic Weight ( g/mol ) | % Composition |
| Carbon (C) | 12.011 | 41.72% |
| Hydrogen (H) | 1.008 | 4.38% |
| Nitrogen (N) | 14.007 | 12.16% |
| Oxygen (O) | 15.999 | 13.89% |
| Sulfur (S) | 32.06 | 27.84% |
| Total | 115.15 | 100.00% |
Any validated analytical method must yield results that are in close agreement with these theoretical values, within defined limits of accuracy and precision.
Part 1: A Comparative Analysis of Methodologies
The determination of elemental composition, particularly for a sulfur-containing organic compound, can be approached via two main avenues: classical pharmacopoeial methods and modern automated instrumental analysis. The choice between them is driven by the specific needs of the laboratory, spanning from regulatory stringency to sample throughput and the number of elements to be quantified.
Methodology 1: Pharmacopoeial Standards - The Oxygen Flask Combustion
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide standardized preparatory methods for the determination of elements like sulfur in organic compounds.[2][3] The most prominent of these is the Oxygen Flask Combustion technique, often detailed in chapters like USP <471>.[2][4]
Principle of Causality: This method is designed to achieve a complete, oxidative decomposition of the organic matrix. By burning the sample in a sealed, oxygen-rich environment, the sulfur present in (1,2-oxazol-4-yl)methanethiol is quantitatively converted into water-soluble sulfate ions (SO₄²⁻). This conversion from a complex organic form to a simple inorganic ion is the crucial step that allows for subsequent quantification by classical wet chemistry techniques, such as titration.[5] The use of a heavy-walled flask and stringent safety precautions is necessary to safely contain the pressure changes during and after combustion.[2][5]
Caption: Workflow for Sulfur Analysis via Oxygen Flask Combustion.
Methodology 2: Automated Instrumental Analysis - The CHNS/O Elemental Analyzer
Modern analytical laboratories predominantly rely on automated elemental analyzers for CHNS/O determination.[6][7] These instruments offer high precision, speed, and the ability to measure multiple elements from a single, small sample.[8][9]
Principle of Causality: The core of this technique is "dynamic flash combustion" or pyrolysis.[6][10] A precisely weighed sample is dropped into a high-temperature furnace (often >900°C) in an oxygen-rich environment.[9] This ensures the instantaneous and complete conversion of the sample into its elemental gases: CO₂, H₂O, N₂, and SO₂.[10] These gases are then swept by a helium carrier gas through a separation column (gas chromatography) and quantified by a thermal conductivity detector (TCD).[8] Oxygen is typically determined separately by pyrolysis in an inert atmosphere, converting it to carbon monoxide (CO) for measurement.[6] The instrument is calibrated using certified standards with known elemental compositions, ensuring the trustworthiness of the results.
Caption: Workflow for Automated CHNS Elemental Analysis.
Head-to-Head Performance Comparison
The selection of an appropriate method hinges on its performance characteristics, which must be validated for the specific compound .[1][11]
| Parameter | Oxygen Flask Combustion (for Sulfur) | Automated CHNS/O Analyzer |
| Scope | Single element (Sulfur) per run. | Simultaneous C, H, N, S determination (O is a separate run). |
| Accuracy | High, but dependent on analyst skill, especially in titration. | Very high, typically within ±0.3% of the theoretical value. |
| Precision | Good, but susceptible to variations in manual steps. | Excellent, with Relative Standard Deviations (RSDs) typically <0.5%. |
| Sample Size | Larger (5-20 mg). | Micro-scale (1-3 mg).[7] |
| Throughput | Low; manual and time-consuming. | High; fully automated with autosamplers. |
| Robustness | Sensitive to purity of reagents and analyst technique. | Highly robust, with built-in diagnostics and stable calibration. |
| LOD/LOQ | Suitable for assay-level quantification. | Can detect elements down to ppm levels, depending on configuration.[8] |
| Regulatory Standing | Established pharmacopoeial method.[2] | Widely accepted and preferred in modern regulatory submissions.[12] |
Part 2: Self-Validating Experimental Protocols
Trustworthiness in analytical data comes from rigorous, self-validating protocols. This involves not just following steps, but integrating system suitability checks, calibration with certified reference materials, and control samples.
Protocol 1: Sulfur Determination in (1,2-oxazol-4-yl)methanethiol via USP <471>
Objective: To accurately quantify the sulfur content as a percentage of the total mass.
Materials:
-
500-mL heavy-walled combustion flask with platinum gauze sample holder.[4]
-
Certified Reference Material (CRM): e.g., Sulfanilamide.
-
Absorbing Solution: Hydrogen peroxide (3%).
-
Titrant: 0.05 M Barium Perchlorate.
-
Indicator: Thorin.
-
Halide-free filter paper.
Procedure:
-
System Suitability:
-
Perform a blank determination using only the filter paper to ensure no sulfur contamination.[2]
-
Analyze a CRM like Sulfanilamide. The result must be within 98.0-102.0% of the certified value to proceed.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of (1,2-oxazol-4-yl)methanethiol onto a piece of filter paper.
-
Fold the paper to securely enclose the sample and place it in the platinum gauze holder, leaving a fuse strip exposed.[13]
-
-
Combustion:
-
[CAUTION] Perform all combustion steps behind a safety shield while wearing safety glasses. Ensure the flask is free of any organic solvent residue.[2][5]
-
Add 10 mL of the absorbing solution to the flask.
-
Flush the flask thoroughly with a stream of pure oxygen.[2]
-
Ignite the fuse strip and immediately plunge the stopper into the flask, holding it firmly in place.
-
Once combustion is complete (disappearance of smoke), shake the flask vigorously for 10 minutes to ensure full absorption of gases.
-
-
Titration:
-
Carefully transfer the contents of the flask to a beaker.
-
Add 3-4 drops of Thorin indicator.
-
Titrate the solution with 0.05 M Barium Perchlorate until a pink endpoint is observed.
-
-
Calculation:
-
Calculate the percentage of sulfur using the volume of titrant consumed, its molarity, and the initial sample weight.
-
Protocol 2: CHNS Determination using an Automated Elemental Analyzer
Objective: To simultaneously and accurately quantify the C, H, N, and S content.
Materials:
-
Automated CHNS Elemental Analyzer.
-
Ultra-microbalance (readable to 0.001 mg).
-
Certified Reference Material (CRM): e.g., Acetanilide or another well-characterized standard.
-
Control Sample: A previously characterized batch of (1,2-oxazol-4-yl)methanethiol.
-
Tin capsules for solids.
Procedure:
-
Instrument Calibration & Validation:
-
Calibrate the instrument using a multi-point calibration curve generated from a CRM. The linearity (R²) of the calibration curve must be >0.999.
-
Analyze the CRM as an unknown sample. The results for C, H, N, and S must be within ±0.3% of the certified values. This validates the calibration.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of (1,2-oxazol-4-yl)methanethiol into a tin capsule using the ultra-microbalance.[7]
-
Crimp the capsule to seal it, ensuring no sample is lost.
-
Prepare at least three replicates for statistical analysis.
-
-
Analysis Sequence:
-
Load the samples into the autosampler.
-
Set up an analytical sequence that includes blanks, calibration standards, a control sample, and the unknown samples. Placing a control sample after every 10-15 unknowns is good practice to monitor for instrument drift.
-
-
Data Evaluation:
-
The instrument software will automatically calculate the mass percentages for C, H, N, and S.
-
Calculate the mean and relative standard deviation (RSD) for the sample replicates. The RSD should be ≤0.5%.
-
Compare the mean experimental values to the theoretical values for C₄H₅NOS. The results should fall within an acceptance criterion of ±0.4% absolute.
-
Conclusion and Authoritative Recommendation
For the comprehensive characterization of novel compounds like (1,2-oxazol-4-yl)methanethiol in a research and drug development setting, automated CHNS/O instrumental analysis is the authoritative and superior standard. While the oxygen flask combustion method remains a valid pharmacopoeial technique for sulfur determination, its limitations in scope, throughput, and susceptibility to manual error make it less suitable for the fast-paced, data-rich environment of modern pharmaceutical science.[2][5]
The automated method provides simultaneous, highly accurate, and precise data for multiple elements from a single micro-scale sample.[6][9] Its trustworthiness is ensured through rigorous, well-defined calibration and validation protocols, making it the gold standard for confirming the elemental integrity of new chemical entities. Adopting this instrumental approach ensures compliance with modern regulatory expectations and provides the highest level of confidence in the identity and purity of the material under investigation.[12]
References
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General Chapters: <471> OXYGEN FLASK COMBUSTION. Pharmacopeia. 2
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Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. 12
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Oxygen Combustion Flask Set. ChemScience. 4
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Oxygen Flask Combustion Method. General Tests. 14
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Validation Of Analytical Methods For Pharmaceutical Analysis. LinkedIn.
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CHN(O)S Elemental Analysis. Measurlabs. 6
-
Analytical Services for elemental analysis of CHNOS. OEAlabs.com. 8
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CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. 7
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Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Longdom. 1
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Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. 9
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Validation of Analytical Methods for Pharmaceutical Analysis. pharmaerudition.org. 15
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How Does a CHNSO Analyzer Work?. AZoM. 10
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Analytical Method Development and Validation in Pharmaceuticals. PharmTech. 11
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(1,2-Oxazol-3-yl)methanethiol. ChemScene. 16
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Sulfur in Organic Compounds by Oxygen Flask Combustion. ASTM E443. 17
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6.2 OXYGEN FLASK COMBUSTION. Pharmacopoeia of Thailand. 13
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EUROPEAN PHARMACOPOEIA 10.0 Index. EDQM. 3
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1,2-oxazol-4-yl)methanethiol
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of (1,2-oxazol-4-yl)methanethiol. As a research professional, your commitment to safety extends beyond the bench to the responsible management of chemical waste. This document moves beyond a simple checklist, offering a deep dive into the chemical principles that inform these procedures, ensuring a self-validating system of laboratory safety and environmental stewardship. The protocols herein are synthesized from established best practices for handling hazardous chemical waste, with a specific focus on the unique challenges presented by volatile, malodorous thiol compounds and heterocyclic moieties.
Hazard Identification and Risk Assessment: Understanding the Compound
(1,2-oxazol-4-yl)methanethiol is a bifunctional molecule, and its hazards are a composite of its constituent parts: the methanethiol group and the 1,2-oxazole ring. The primary risks are associated with the thiol functional group, which is characterized by extreme flammability, high toxicity upon inhalation, and a potent, unpleasant odor detectable at very low concentrations.[1][2][3] The oxazole ring is a stable aromatic heterocycle but must be considered when choosing a disposal method to ensure complete and safe degradation.[4][5]
A thorough risk assessment is the foundation of safe chemical handling. The following table summarizes the anticipated hazard profile based on the known properties of its functional groups.
| Hazard Category | Anticipated Risk for (1,2-oxazol-4-yl)methanethiol | Rationale & Causality |
| Physical Hazards | Extremely Flammable. Gas/air mixtures may be explosive.[1][2] | The methanethiol component is a flammable gas.[6] All handling and disposal must occur away from ignition sources.[7][8] |
| Health Hazards | Acutely Toxic. Toxic if inhaled, causing potential irritation to the eyes and respiratory tract.[1][6] May cause central nervous system effects.[2][9] | Methanethiol is classified as toxic if inhaled (H331).[1] The sense of smell cannot be relied upon as a safe indicator of concentration, as olfactory fatigue occurs.[3][6] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. [1] | This is a key characteristic of methanethiol (H410).[1] Therefore, this compound must never be disposed of down the drain or released into the environment.[2][10] |
| Special Hazards | Stench. The compound possesses a powerful and offensive odor characteristic of low molecular weight thiols.[11][12] | The thiol (-SH) group is responsible for the malodorous properties. Effective disposal requires not just disposal but also deodorization.[12] |
Core Disposal Workflow: A Decision-Making Framework
The proper disposal of (1,2-oxazol-4-yl)methanethiol is not a single action but a systematic process. This workflow ensures that each form of waste is handled appropriately, from initial segregation to final disposal, in compliance with EPA and OSHA regulations.[13][14]
Caption: Waste Disposal Decision Workflow for (1,2-oxazol-4-yl)methanethiol.
Detailed Protocols: From Spill to Disposal
Adherence to the following detailed protocols is mandatory for ensuring safety and regulatory compliance. All operations involving this compound must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][15]
Protocol 1: Management of Small Spills
In the event of a small spill (<50 mL) within a fume hood:
-
Alert & Restrict: Alert personnel in the immediate area and ensure the fume hood sash is kept at the lowest practical height.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomite.[10] Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully scoop the absorbed material using non-sparking tools into a dedicated, sealable container for hazardous waste.[7]
-
Decontaminate: Wipe the spill area with a cloth or sponge soaked in a 10% aqueous bleach (sodium hypochlorite) solution.[9] Allow a contact time of at least 10-15 minutes.
-
Final Cleaning: Follow the decontamination step with a water and soap wash.
-
Dispose: All contaminated materials (absorbent, gloves, wipes) must be double-bagged, sealed, labeled, and disposed of as solid hazardous waste.[11][12]
Protocol 2: Chemical Neutralization of Liquid Waste
The primary method for rendering thiol-containing waste less hazardous is through oxidation. This procedure converts the volatile, malodorous thiol into a non-volatile, odorless sulfonic acid salt, which can then be safely managed as hazardous chemical waste.[16][17]
Causality: Sodium hypochlorite (bleach) is a strong oxidizing agent that readily reacts with the electron-rich sulfur atom of the thiol group. The reaction is an oxidative cleavage of the sulfur-hydrogen bond, followed by further oxidation to the sulfonic acid state (R-SH → R-SO₃H). This transformation eliminates both the odor and the acute inhalation toxicity associated with the thiol.
-
Prepare Oxidizing Solution: In a suitably large flask equipped with a magnetic stirrer and placed within a fume hood, prepare a solution of commercial bleach (approx. 5.25% sodium hypochlorite).[17] It is often beneficial to cool this solution in an ice bath.
-
Controlled Addition: Slowly and dropwise, add the liquid waste containing (1,2-oxazol-4-yl)methanethiol to the stirred bleach solution.[17] Caution: This reaction is exothermic. A rapid addition can cause a dangerous temperature increase and release of hazardous fumes.
-
Stir and React: After the addition is complete, allow the mixture to stir at room temperature for a minimum of 2-4 hours (or overnight for best results) to ensure the reaction goes to completion.[16][18]
-
Verify Completion: Carefully check for the absence of the characteristic thiol odor. If the odor persists, more bleach may be required.
-
Containerize for Disposal: The resulting neutralized solution must be collected in a clearly labeled hazardous waste container. The label must include "Hazardous Waste," the names of all chemical constituents, and the appropriate hazard pictograms.[13][19]
-
EHS Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[10]
Protocol 3: Decontamination of Glassware and Equipment
All non-disposable items that have come into contact with (1,2-oxazol-4-yl)methanethiol must be thoroughly decontaminated before they are returned to general use.
-
Prepare Bleach Bath: In a designated plastic tub inside a fume hood, prepare a decontamination bath consisting of a 1:1 mixture of commercial bleach and water.[20] The tub should be clearly labeled "Thiol Waste Decontamination Bath."
-
Submerge Glassware: Immediately after use, place all contaminated glassware (flasks, beakers, funnels, etc.) into the bleach bath.[18] Ensure items are fully submerged.
-
Soak: Allow the glassware to soak for at least 12-24 hours.[11][18] This extended contact time ensures complete oxidation of any residual thiol.
-
Rinse and Clean: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with normal washing procedures.[20]
-
Bath Maintenance: The bleach bath can be reused until a strong odor is detected or a significant amount of solid precipitate forms. Spent bleach baths should be collected as aqueous hazardous waste.[18][20]
Regulatory Compliance and Final Disposal
All chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA's Hazard Communication Standard.[13][21] Key compliance points include:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all contents (no formulas or abbreviations), and the accumulation start date.[13][19]
-
Storage: Waste containers must be kept tightly sealed except when adding waste.[19] They should be stored in a designated satellite accumulation area, segregated from incompatible materials.[21][22]
-
Disposal: Final disposal must be handled by your institution's EHS department or a licensed hazardous waste disposal company.[10][13] Never dispose of this chemical in the regular trash or down the sewer system.[23]
By integrating these scientifically grounded procedures into your laboratory workflow, you uphold the highest standards of safety, protect yourself and your colleagues, and ensure our shared environment remains safe for future generations of researchers.
References
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ENMET. Methane with Methyl Mercaptan (Methanethiol) Safety Data Sheet. Source: ENMET, URL: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. Source: University of Rochester, URL: [Link]
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ComplianceSigns. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Source: ComplianceSigns, URL: [Link]
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Mancomm. Hazardous Materials Compliance: OSHA Standards and Best Practices. Source: Mancomm, URL: [Link]
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Unknown. Standard Operation Procedure for Disposal of Unknown Thiols. Source: Unknown, URL: [Link]
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Unknown. How to Work with Thiols-General SOP. Source: Unknown, URL: [Link]
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Air Liquide. Safety Data Sheet Methanethiol. Source: Air Liquide, URL: [Link]
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Columbia University, Research. SOP FOR STENCH CHEMICALS. Source: Columbia University, URL: [Link]
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Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Source: University of Tennessee, Knoxville, URL: [Link]
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EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Source: EPFL, URL: [Link]
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Justrite. The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Source: Justrite, URL: [Link]
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National Center for Biotechnology Information. OSHA Chemical Hazards And Communication - StatPearls. Source: NCBI Bookshelf, NIH, URL: [Link]
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Inchem.org. ICSC 0299 - METHYL MERCAPTAN. Source: Inchem.org, URL: [Link]
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ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. Source: ACTenviro, URL: [Link]
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National Center for Biotechnology Information. Methanethiol | CH3SH | CID 878. Source: PubChem, NIH, URL: [Link]
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Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Source: Taylor & Francis Online, URL: [Link]
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Cole-Parmer. Material Safety Data Sheet - Methanethiol, 99.5+%. Source: Cole-Parmer, URL: [Link]
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Navigating the Uncharted: A Guide to the Safe Handling of (1,2-oxazol-4-yl)methanethiol
This guide is structured to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling (1,2-oxazol-4-yl)methanethiol. By understanding the "why" behind each procedural step, we can build a culture of safety that goes beyond mere compliance, fostering a deep, intuitive understanding of chemical risk management.
The Known Unknowns: A Dual-Hazard Profile
The primary safety concerns with (1,2-oxazol-4-yl)methanethiol stem from the thiol group, notorious for its intense and unpleasant odor, and the potential for the heterocyclic isoxazole ring to impart additional, uncharacterized biological activity.[1]
The Thiol Moiety: More Than Just a Bad Smell
Thiols, or mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group.[2] While the overpowering stench is their most recognizable feature, often detectable at parts-per-billion levels, the hazards are more significant.[3]
-
Toxicity: Many thiols are toxic and can be absorbed through the skin.[4][5] Inhalation of volatile thiols can irritate the respiratory tract and may affect the central nervous system, leading to headaches, nausea, and, at high concentrations, more severe neurological effects.[5][6]
-
Reactivity: The thiol group is susceptible to oxidation, which can be a concern for the stability of the compound and may influence its reactivity in a biological or chemical system.[7]
The Isoxazole Ring: A Heterocycle of Interest and Caution
Isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions.[8] Derivatives of isoxazole are found in numerous pharmaceuticals and are of significant interest in medicinal chemistry. However, the introduction of a heterocyclic ring can bring its own set of potential hazards.
-
Biological Activity: The isoxazole ring is a known pharmacophore, and as such, (1,2-oxazol-4-yl)methanethiol should be treated as a potentially bioactive molecule with unknown toxicological properties.
-
Irritation: Some isoxazole derivatives are known to be skin and eye irritants.[9]
Given this dual-hazard profile, a conservative approach to handling is paramount. All procedures must be designed to minimize exposure and prevent release into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling (1,2-oxazol-4-yl)methanethiol. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.[10][11][12]
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[10] This provides a robust barrier against accidental splashes to the eyes and face. |
| Skin and Body Protection | A flame-resistant lab coat is essential.[11] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron or coveralls should be worn. All skin must be covered. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used. Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.[11] |
| Respiratory Protection | Due to the volatility and strong odor of thiols, all work must be conducted in a certified chemical fume hood.[13] If there is any potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge is necessary.[11] |
Engineering Controls: Containing the Hazard
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. For (1,2-oxazol-4-yl)methanethiol, the following are mandatory:
-
Chemical Fume Hood: All handling of (1,2-oxazol-4-yl)methanethiol, including weighing, transfers, and reaction setup, must be performed in a properly functioning and certified chemical fume hood.[3]
-
Odor and Vapor Trapping: To prevent the release of the potent thiol odor into the laboratory and the environment, it is essential to use a bleach trap or a cold trap for any off-gassing from reactions or rotary evaporators.[3][14] A bleach trap, consisting of a bubbler filled with a dilute bleach solution, will oxidize the volatile thiol to a less odorous compound.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following protocols are designed to guide the user through the safe handling of (1,2-oxazol-4-yl)methanethiol from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, well-ventilated area, away from oxidizing agents.[15]
-
The storage location should be clearly labeled as containing a volatile and odorous thiol.
2. Handling and Use:
-
Before beginning any work, ensure that a bleach bath for glassware decontamination and appropriate waste containers are prepared and accessible within the fume hood.[14]
-
Perform all manipulations within a chemical fume hood with the sash at the lowest practical height.
-
For transfers of the liquid, use a syringe or cannula to avoid pouring.[3]
-
Keep all containers of (1,2-oxazol-4-yl)methanethiol tightly sealed when not in use.
3. Spill Management:
-
In the event of a small spill within the fume hood, absorb the liquid with an inert absorbent material such as vermiculite or sand.[16]
-
The contaminated absorbent material should then be scooped into a designated waste container.
-
The spill area should be decontaminated with a bleach solution.[16]
-
For larger spills or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal is a critical component of the chemical lifecycle. All waste containing (1,2-oxazol-4-yl)methanethiol must be treated as hazardous waste.[17]
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing (1,2-oxazol-4-yl)methanethiol in a clearly labeled, sealed, and compatible waste container. The label should include the full chemical name and the approximate concentration.[17]
-
Solid Waste: All contaminated solid waste, such as gloves, pipette tips, and absorbent materials, should be collected in a separate, sealed plastic bag and placed in a designated solid hazardous waste container.[3]
2. Decontamination of Glassware:
-
All glassware that has come into contact with (1,2-oxazol-4-yl)methanethiol must be decontaminated before being removed from the fume hood.
-
Immediately after use, rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.
-
Submerge the rinsed glassware in a bleach bath (a 1:1 mixture of commercial bleach and water is effective) for at least 12 hours to oxidize any residual thiol.[14]
-
After the bleach soak, the glassware can be washed using standard laboratory procedures.
Workflow for Safe Handling of (1,2-oxazol-4-yl)methanethiol
The following diagram illustrates the key steps and decision points for the safe handling of (1,2-oxazol-4-yl)methanethiol.
Caption: Workflow for the safe handling of (1,2-oxazol-4-yl)methanethiol.
By adhering to these guidelines, researchers can safely handle (1,2-oxazol-4-yl)methanethiol, mitigating the risks associated with this novel compound and ensuring a secure laboratory environment. The principles of chemical safety are not merely a set of rules, but a mindset that prioritizes foresight, caution, and a thorough understanding of the materials we work with.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
